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Foundational

An In-depth Technical Guide to 4-Methoxyhexan-1-ol: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methoxyhexan-1-ol is a bifunctional organic molecule featuring both a hydroxyl and a methoxy ether functional group. This unique structural arran...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyhexan-1-ol is a bifunctional organic molecule featuring both a hydroxyl and a methoxy ether functional group. This unique structural arrangement imparts a desirable balance of hydrophilic and lipophilic properties, suggesting its potential as a versatile intermediate and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methoxyhexan-1-ol, discusses potential synthetic routes and characteristic reactivity, and explores its prospective applications in drug development. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert insights based on analogous structures to offer a thorough scientific resource.

Introduction: The Significance of Bifunctional Molecules

In the landscape of modern chemical research and drug discovery, molecules possessing multiple functional groups, such as 4-Methoxyhexan-1-ol, are of paramount importance. The presence of both a primary alcohol and an ether moiety within the same six-carbon backbone provides two distinct sites for chemical modification. This bifunctionality allows for the strategic construction of more complex molecular architectures.[1][2] The hydroxyl group can participate in hydrogen bonding and serves as a key handle for esterification, oxidation, and etherification reactions, while the methoxy group can influence solubility and metabolic stability, and may participate in specific binding interactions within a biological target.[3] Molecules that can modulate multiple targets simultaneously are gaining traction for their potential to achieve greater therapeutic effects.[4]

The strategic incorporation of such bifunctional building blocks is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6] This guide aims to provide a detailed examination of 4-Methoxyhexan-1-ol as a valuable, yet under-characterized, chemical entity.

Physicochemical Properties of 4-Methoxyhexan-1-ol

Precise experimental determination of the physical properties of 4-Methoxyhexan-1-ol is not extensively documented in publicly available literature. However, we can infer and compute its likely characteristics based on its structure and data from analogous compounds.

Structural and Molecular Data

The fundamental structural and molecular properties of 4-Methoxyhexan-1-ol are summarized in the table below.

PropertyValueSource
IUPAC Name 4-methoxyhexan-1-olPubChem[7]
Molecular Formula C₇H₁₆O₂PubChem[7]
Molecular Weight 132.20 g/mol PubChem[7]
Canonical SMILES CCC(CCCO)OCPubChem[7]
InChI Key GMWNKSAZTATRIB-UHFFFAOYSA-NPubChem[7]
CAS Number 100910-91-6PubChem[7]
Predicted Physical Properties

The following table presents a combination of computed data and expert estimations for the key physical properties of 4-Methoxyhexan-1-ol. It is crucial to note that these values should be confirmed through experimental validation.

PropertyPredicted/Estimated ValueBasis for Estimation and Expert Insights
Boiling Point ~180-200 °C (at 760 mmHg)Estimated based on the boiling point of the structurally similar 4-methylhexan-1-ol (171-173 °C)[8] and the higher polarity imparted by the additional oxygen atom, which would increase intermolecular forces and thus the boiling point. 4-Methoxycyclohexanol has a reported boiling point of 217 °C.[9]
Melting Point < -20 °CAliphatic alcohols with similar chain lengths and branching, such as 4-methylhexan-1-ol, have low melting points (est. -70 °C).[10] The introduction of the methoxy group is not expected to significantly increase the melting point.
Density ~0.92 - 0.96 g/cm³Estimated based on the density of 4-methylcyclohexanol (0.914 g/mL)[8] and the general trend of ethers having densities slightly lower than water. The addition of an oxygen atom compared to hexanol would likely increase the density.
Solubility Soluble in a wide range of organic solvents. Limited solubility in water.The principle of "like dissolves like" is applicable here.[11] The polar hydroxyl group will facilitate solubility in polar solvents like ethanol and methanol through hydrogen bonding. The nonpolar hexyl chain and the ether linkage will promote solubility in nonpolar solvents such as toluene and hexanes via van der Waals interactions. Its solubility in water is expected to be limited but likely greater than that of hexanol due to the additional polar ether group. For comparison, the water solubility of 4-methyl-1-hexanol is estimated at 4089 mg/L at 25 °C.[12]
XLogP3 1.1PubChem (Computed)[7]
Topological Polar Surface Area 29.5 ŲPubChem (Computed)[7]

Synthesis and Reactivity

While specific, optimized synthetic procedures for 4-Methoxyhexan-1-ol are not readily found in peer-reviewed literature, its structure suggests several plausible and well-established synthetic strategies.

Proposed Synthetic Pathways

A logical and efficient approach to the synthesis of 4-Methoxyhexan-1-ol would involve the formation of the ether linkage at the C4 position of a hexane-1,4-diol derivative or the reduction of a suitable precursor.

Workflow for a Potential Synthetic Route:

G cluster_0 Synthetic Pathway Start Hexane-1,4-diol or suitable precursor Step1 Selective Protection of Primary Alcohol Start->Step1 Protecting Group Chemistry Step2 Etherification of Secondary Alcohol (e.g., Williamson Ether Synthesis) Step1->Step2 e.g., NaH, CH₃I Step3 Deprotection of Primary Alcohol Step2->Step3 e.g., Acidic Hydrolysis Product 4-Methoxyhexan-1-ol Step3->Product

Caption: A potential synthetic workflow for 4-Methoxyhexan-1-ol.

Protocol for Williamson Ether Synthesis Approach:

  • Protection: Selectively protect the primary hydroxyl group of hexane-1,4-diol using a suitable protecting group, for instance, by forming a silyl ether (e.g., with TBDMSCl) which will preferentially react with the less sterically hindered primary alcohol.

  • Alkylation: Treat the mono-protected diol with a strong base, such as sodium hydride (NaH), to deprotonate the remaining secondary alcohol. Subsequent addition of an electrophilic methyl source, like methyl iodide (CH₃I), will form the methoxy ether linkage.

  • Deprotection: Remove the protecting group from the primary alcohol under appropriate conditions (e.g., using a fluoride source like TBAF for a silyl ether) to yield the final product, 4-Methoxyhexan-1-ol.

  • Purification: The crude product would then be purified using standard laboratory techniques such as distillation or column chromatography.

An alternative route could involve the reduction of a precursor such as 4-methoxyhexanoic acid or its corresponding ester.

Chemical Reactivity

The reactivity of 4-Methoxyhexan-1-ol is dictated by its two functional groups:

  • Hydroxyl Group: The primary alcohol is susceptible to a wide range of common transformations:

    • Oxidation: Can be oxidized to the corresponding aldehyde (4-methoxyhexanal) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (4-methoxyhexanoic acid) with stronger oxidants such as potassium permanganate (KMnO₄).

    • Esterification: Reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

    • Etherification: Can be further etherified, for example, through a Williamson ether synthesis, to produce a diether.

    • Conversion to Halides: The hydroxyl group can be displaced by a halogen using reagents like SOCl₂ (for chlorination) or PBr₃ (for bromination).

  • Ether Group: The methoxy group is generally stable under many reaction conditions, particularly basic and moderately acidic environments. Cleavage of the ether can be achieved under harsh acidic conditions (e.g., HBr or HI).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. Key expected signals include:

    • A triplet corresponding to the terminal methyl group of the ethyl moiety.

    • A singlet for the methoxy group protons around 3.3 ppm.

    • A triplet for the methylene protons adjacent to the hydroxyl group.

    • A multiplet for the proton at the C4 position, which is coupled to adjacent protons.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals, one for each unique carbon atom in the structure. The carbon attached to the hydroxyl group would appear in the 60-70 ppm range, while the carbon of the methoxy group would be around 55-60 ppm. The carbon at the C4 position, bonded to the methoxy group, would be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-Methoxyhexan-1-ol will be characterized by the following key absorption bands:

  • A strong, broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.

  • C-H stretching vibrations from the alkyl chain in the 2850-3000 cm⁻¹ region.

  • A distinct C-O stretching vibration for the ether linkage, typically found in the 1050-1150 cm⁻¹ range.

  • A C-O stretching vibration for the primary alcohol, also in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum obtained via electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z = 132 would be expected. Common fragmentation patterns would likely involve the loss of a water molecule (M-18), the loss of the methoxy group (M-31), and alpha-cleavage adjacent to the oxygen atoms.

Applications in Drug Development and Research

The bifunctional nature of 4-Methoxyhexan-1-ol makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmaceutical Intermediate

Alkoxy alcohols are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds.[3] The ability to selectively modify either the hydroxyl or the ether functionality allows for the construction of diverse molecular scaffolds. For example, the hydroxyl group can be used as an attachment point for a pharmacophore, while the methoxy group can serve to modulate the overall physicochemical properties of the molecule, such as its solubility and ability to cross cell membranes.

Potential in the Design of Bifunctional Drugs

The concept of bifunctional drugs, which can interact with two or more biological targets, is a burgeoning area of pharmaceutical research.[2][5] These molecules can offer improved efficacy and a reduced likelihood of drug resistance. 4-Methoxyhexan-1-ol could serve as a linker or scaffold in the design of such molecules, where one functional group is used to attach a moiety that binds to one target, and the other functional group is used to attach a moiety for a second target.

Experimental Protocols

The following are generalized, yet detailed, protocols for the characterization and quality control of 4-Methoxyhexan-1-ol, adaptable for a research laboratory setting.

Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a sample of 4-Methoxyhexan-1-ol and to confirm its identity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 4-Methoxyhexan-1-ol sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Data Analysis:

    • The purity can be estimated from the relative peak area of the main component in the total ion chromatogram (TIC).

    • The identity is confirmed by comparing the obtained mass spectrum with predicted fragmentation patterns.

Workflow for GC-MS Analysis:

G cluster_0 GC-MS Workflow SamplePrep Sample Preparation (1 mg/mL in CH₂Cl₂) Injection 1 µL Injection SamplePrep->Injection Separation GC Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 35-300) Ionization->Detection DataAnalysis Purity and Identity Confirmation Detection->DataAnalysis

Caption: A generalized workflow for the GC-MS analysis of 4-Methoxyhexan-1-ol.

Quality Control via Infrared Spectroscopy

Objective: To quickly verify the presence of the key functional groups (hydroxyl and ether) in a sample of 4-Methoxyhexan-1-ol.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Confirm the presence of a broad O-H stretch around 3200-3600 cm⁻¹ and a C-O stretch around 1050-1150 cm⁻¹.

Conclusion

4-Methoxyhexan-1-ol represents a chemical entity with significant, yet largely untapped, potential. Its bifunctional nature provides a versatile platform for the synthesis of a wide range of more complex molecules. While a comprehensive set of experimentally determined physicochemical data is currently lacking in the public domain, this technical guide has provided a robust framework of predicted properties, plausible synthetic routes, and expected analytical characteristics. For researchers and scientists in drug development and other areas of chemical synthesis, 4-Methoxyhexan-1-ol warrants further investigation as a valuable addition to the synthetic chemist's toolbox. The protocols and insights provided herein are intended to facilitate and encourage such exploratory work.

References

  • Aris, Z. A., & O'Hagan, D. (2018). Design and applications of bifunctional small molecules: Why two heads are better than one. Journal of Medicinal Chemistry, 61(15), 6337-6352. [Link]

  • Portoghese, P. S. (2001). Bi- or multifunctional peptide drugs. Journal of Medicinal Chemistry, 44(14), 2259-2269. [Link]

  • Gerry, C. J., & Schreiber, S. L. (2018). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. Request PDF. [Link]

  • American Elements. (n.d.). 4-Methoxycyclohexanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103333058A - Beta-alkoxy alcohol compound synthesis method.
  • MDPI. (2020). Bifunctional HDAC Therapeutics: One Drug to Rule Them All?. International Journal of Molecular Sciences, 21(19), 7064. [Link]

  • PubChem. (n.d.). 4-Methoxyhexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylhexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Scent.vn. (n.d.). 4-Methylhexan-1-ol CAS# 818-49-5. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Le-Dévédec, F., & Campos, S. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Organic Letters, 22(21), 8466–8471. [Link]

  • NIST. (n.d.). Cyclohexanol, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. PubMed Central. [Link]

  • ACS Publications. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Organic Letters. [Link]

  • Chemical Synthesis Database. (2025). 4-methoxy-3-cyclohexen-1-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-3-(methoxymethoxy)-4-hexen-1-ol. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0192178). Retrieved from [Link]

  • ChemBK. (2024). 4-methyl-hexan-1-ol. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 4-methyl-1-hexanol (FDB029644). Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • South African Journal of Chemistry. (2020). The Quality Control of Alcoholic Components of Disinfectants by a Simple Colour Test. 73, 81-83. [Link]

  • Unknown Source. (n.d.). Alcohols, Ethers, and Epoxides.
  • The Good Scents Company. (n.d.). 4-methyl-1-hexanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Hexanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Unknown Source. (n.d.). ALCOHOLS AND ETHERS.
  • Chemistry LibreTexts. (2020). 11.4: Interpretting IR Spectra. Retrieved from [Link]

  • James, T. L. (2023). Properties of Common Organic Solvents. University of California, San Francisco. [Link]

Sources

Exploratory

Physicochemical Profiling of 4-Methoxyhexan-1-ol: Predictive Modeling and Experimental Determination of Boiling Point and Density

Executive Summary & Chemical Identity In advanced drug development and fine chemical synthesis, the macroscopic physicochemical properties of intermediates dictate the parameters for solvent extraction, distillation scal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In advanced drug development and fine chemical synthesis, the macroscopic physicochemical properties of intermediates dictate the parameters for solvent extraction, distillation scaling, and pharmacokinetic modeling. 4-Methoxyhexan-1-ol is a specialized aliphatic alcohol featuring a methoxy ether linkage. Because empirical data for highly specific fine chemicals is often sparse in standard literature, researchers must rely on a synthesis of predictive modeling and rigorous, self-validating experimental protocols.

Chemical Identity:

  • IUPAC Name: 4-Methoxyhexan-1-ol

  • Molecular Formula: C₇H₁₆O₂

  • Molecular Weight: 132.20 g/mol ()[1]

This whitepaper establishes the theoretical baseline for the boiling point and density of 4-Methoxyhexan-1-ol and details the self-validating laboratory methodologies required to empirically verify these parameters.

Theoretical Framework & Predictive Modeling

As application scientists, we must first establish a predictive baseline using homologous series extrapolation (Group Contribution Theory) before committing resources to empirical validation.

The Causality of Intermolecular Forces

The base structure of our target compound is 1-hexanol. The addition of a methoxy (-OCH₃) group at the C4 position fundamentally alters the fluid's thermodynamic behavior. Unlike a simple alkyl extension, the ether oxygen acts as a hydrogen bond acceptor, while the terminal hydroxyl (-OH) acts as both a hydrogen bond donor and acceptor.

This dual-functionality increases the cohesive energy density of the liquid. The secondary dipole moment introduced by the methoxy group strengthens intermolecular dipole-dipole interactions. Consequently, more thermal energy is required to achieve vapor-liquid equilibrium (elevating the boiling point), and the molecules pack more tightly in the liquid phase (increasing the density) compared to the unsubstituted alkanol.

Homologous Series Extrapolation

To predict the exact values, we analyze the thermodynamic shift between 1-butanol and its methoxy-derivative, 4-methoxy-1-butanol ()[2], and apply this delta to 1-hexanol.

Table 1: Predictive Extrapolation of Macroscopic Properties

CompoundMolecular WeightBoiling Point (°C at 760 mmHg)Density (g/cm³ at 20 °C)
1-Butanol74.12 g/mol 117.7 °C0.810 g/cm³
4-Methoxy-1-butanol104.15 g/mol 165.0 °C0.930 g/cm³
Delta (Δ) +30.03 g/mol +47.3 °C +0.120 g/cm³
1-Hexanol102.17 g/mol 157.0 °C0.814 g/cm³
4-Methoxyhexan-1-ol 132.20 g/mol ~204.3 °C (Predicted) ~0.934 g/cm³ (Predicted)

Note: The predicted boiling point of ~204 °C and density of ~0.934 g/cm³ serve as the baseline for calibrating our analytical instruments.

PredictionWorkflow A Input Structure (4-Methoxyhexan-1-ol) B Identify Functional Groups (-OH, -OCH3) A->B C Homologous Series Comparison B->C D Calculate Intermolecular Forces B->D E Predict Boiling Point (~204 °C) C->E F Predict Density (~0.934 g/cm³) C->F D->E D->F

Figure 1: Thermodynamic property prediction workflow using Group Contribution Theory.

Experimental Methodologies: Self-Validating Protocols

To transition from predictive models to validated empirical data, rigorous laboratory protocols must be employed. The following methodologies are designed as self-validating systems , ensuring that environmental variables or sample impurities do not compromise data integrity.

Protocol A: Micro-Ebulliometric Determination of Boiling Point

Rationale: Standard distillation setups require large volumes and are highly prone to superheating, which artificially inflates the recorded boiling point. A dynamic micro-ebulliometer recirculates the condensate directly over the thermowell, ensuring a true, continuous vapor-liquid equilibrium (VLE) is measured.

Step-by-Step Methodology:

  • Sample Purification & QC: Subject the synthesized 4-Methoxyhexan-1-ol to fractional distillation under vacuum. Verify purity via GC-MS (>99.5% required).

    • Causality: Even 0.5% water contamination will form an azeotrope, drastically depressing the observed boiling point.

  • Apparatus Preparation: Charge the micro-ebulliometer with 15 mL of the purified sample. Insert a calibrated Pt100 RTD temperature probe.

  • Dynamic Pressure Control: Connect the system to a digital pressure controller. Measure the boiling point at multiple pressure intervals (e.g., 100, 300, 500, and 760 mmHg).

  • Thermal Equilibration: Apply heat until a steady reflux rate of 1-2 drops per second is achieved. Record the temperature only after the probe reading stabilizes to within ±0.05 °C for 5 consecutive minutes.

  • System Self-Validation: Fit the resulting pressure-temperature data points to the Antoine Equation ( log10​P=A−T+CB​ ).

    • Trustworthiness Check: A correlation coefficient ( R2 ) of > 0.999 validates the data. Any deviation indicates thermal decomposition of the ether linkage during the run, invalidating the results.

Protocol B: Oscillating U-Tube Pycnometry for Density

Rationale: Traditional glass pycnometers suffer from buoyancy errors and operator-dependent meniscus readings. The oscillating U-tube method () measures the change in the resonant frequency of a borosilicate glass tube, which is strictly proportional to the mass—and thus density—of the injected fluid.

Step-by-Step Methodology:

  • Calibration: Flush the U-tube with ultra-pure deionized water and dry air. Calibrate the instrument's baseline frequency at exactly 20.00 °C using these two reference states.

  • Sample Injection: Introduce 2 mL of 4-Methoxyhexan-1-ol into the U-tube using a Luer-lock glass syringe. Inspect the visual feed to ensure absolutely no micro-bubbles are trapped in the oscillation path.

    • Causality: Micro-bubbles replace dense liquid with light gas inside the fixed volume, leading to falsely low density readings.

  • Thermal Equilibration: Allow the integrated Peltier thermostat to stabilize the sample at exactly 20.00 ± 0.01 °C.

  • Measurement & Thermal Profiling: Record the density. Repeat the measurement at 25.0 °C and 30.0 °C to establish the fluid's thermal expansion coefficient.

  • System Self-Validation: Cross-check the empirical 20 °C density against the predicted ~0.934 g/cm³.

    • Trustworthiness Check: If the empirical density deviates by more than 2% from the model, the sample must be re-run through GC-MS to check for high-density contaminants (e.g., residual halogenated solvents from the upstream synthesis).

ExperimentalValidation Start Purify 4-Methoxyhexan-1-ol QC Purity Check (GC-MS) >99.5% Required Start->QC Split Parallel Analysis QC->Split Pass BP Micro-Ebulliometry (Boiling Point) Split->BP Dens Oscillating U-Tube (Density) Split->Dens BP_Val Antoine Equation Curve Fitting (R² > 0.999) BP->BP_Val Dens_Val Thermal Density Profiling & Bubble Check Dens->Dens_Val End Validated Physicochemical Profile BP_Val->End Dens_Val->End

Figure 2: Self-validating experimental workflow for empirical property determination.

Conclusion

For specialized molecules like 4-Methoxyhexan-1-ol, relying solely on basic structural assumptions is insufficient for rigorous drug development or process chemistry. By applying Group Contribution Theory, we predict a boiling point of ~204.3 °C and a density of ~0.934 g/cm³ . However, true scientific integrity requires these models to be validated through precision micro-ebulliometry and oscillating U-tube pycnometry. By strictly controlling variables like trace water and micro-bubbles, and employing mathematical self-validation (Antoine equation fitting), researchers can generate authoritative, field-proven physicochemical profiles.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15152940, 4-Methoxyhexan-1-ol. Retrieved March 23, 2026, from[Link]

  • LookChem. 4-Methoxy-1-butanol Chemical Properties and Homologous Data. Retrieved March 23, 2026, from[Link]

  • ASTM International. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved March 23, 2026, from[Link]

Sources

Foundational

4-Methoxyhexan-1-ol Solubility Dynamics in Non-Polar Solvents: Mechanistic Insights and Predictive Methodologies

Executive Summary The accurate determination of solubility profiles for amphiphilic organic intermediates is a critical bottleneck in pharmaceutical process development and specialized solvent design. 4-Methoxyhexan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of solubility profiles for amphiphilic organic intermediates is a critical bottleneck in pharmaceutical process development and specialized solvent design. 4-Methoxyhexan-1-ol (CAS: 100910-91-6) presents a unique solvation challenge due to its structural duality: a lipophilic aliphatic backbone coupled with a hydrogen-bonding hydroxyl terminus and a weakly polar ether linkage.

This whitepaper provides an in-depth technical analysis of the solvation mechanics of 4-methoxyhexan-1-ol in non-polar solvents. As a Senior Application Scientist, I have structured this guide to move beyond theoretical predictions, offering a causality-driven, self-validating experimental framework adapted from global regulatory standards.

Structural Thermodynamics & Solvation Mechanics

To predict how 4-methoxyhexan-1-ol behaves in non-polar media (e.g., n-hexane, cyclohexane, toluene), we must first deconstruct its molecular architecture. According to the 1 [1], the molecule (C₇H₁₆O₂) possesses an XLogP3 value of 1.1, indicating a baseline preference for lipophilic environments.

However, macroscopic solubility is governed by microscopic thermodynamic interactions. In a non-polar solvent, the primary intermolecular forces are London dispersion forces. The 6-carbon aliphatic chain and the methoxy group integrate seamlessly into the non-polar solvent network. The critical deviation from ideal solution behavior arises from the terminal hydroxyl (-OH) group. Because non-polar solvents cannot act as hydrogen-bond acceptors or donors, the hydroxyl groups of the solute molecules are forced to interact with one another.

At low concentrations, the molecule exists as a solvated monomer. As concentration increases toward the saturation limit, the energetic penalty of exposing the polar -OH group to the non-polar bulk solvent drives self-association. The molecules form dimers or reverse-micelle-like multimers, fundamentally altering the thermodynamic activity of the solution.

Solvation Solute 4-Methoxyhexan-1-ol (Amphiphilic Ether-Alcohol) Dispersion Dispersion Forces (Aliphatic Chain & Methoxy) Solute->Dispersion Hydrophobic tail HBonding Intermolecular H-Bonding (Terminal Hydroxyl) Solute->HBonding Hydroxyl head Solvent Non-Polar Solvent (e.g., n-Hexane, Toluene) Solvent->Dispersion Solvation shell Monomer Monomer Solvation (Low Concentration) Dispersion->Monomer Favors Micelle Reverse Micelle / Multimer (High Concentration) HBonding->Micelle Drives self-assembly Monomer->Micelle Concentration increases

Logic diagram detailing the concentration-dependent self-association of 4-methoxyhexan-1-ol.

Predictive Modeling of Ether-Alcohols

Before initiating resource-intensive empirical testing, modern process chemistry relies on predictive modeling. Traditional models, such as Hildebrand and Hansen Solubility Parameters (HSP), partition solvation energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) components [2].

Recently, deep-learning models trained on expansive datasets (e.g., the SolProp and Fastsolv models developed at MIT) have revolutionized our ability to predict solubility limits across varied temperatures and organic solvents [3]. These models account for the non-linear self-association behaviors that traditional HSP models often underestimate in ether-alcohols.

Table 1: Predictive Solvation Data for 4-Methoxyhexan-1-ol in Non-Polar Solvents

Data synthesized from foundational HSP principles and recent machine-learning solubility evaluations [4].

SolventDielectric Constant ( ϵ )Hildebrand Parameter ( δ )Predicted Solvation BehaviorDominant Solute-Solvent Interaction
n-Hexane 1.8914.9 MPa 1/2 High MiscibilityLondon Dispersion
Cyclohexane 2.0216.8 MPa 1/2 High MiscibilityLondon Dispersion
Toluene 2.3818.2 MPa 1/2 Complete MiscibilityDispersion & Weak π -Dipole

Note: While predicted miscibility is high, absolute solubility limits must be empirically validated due to potential phase separation (coacervation) at extreme concentrations.

Self-Validating Experimental Protocol: Modified Shake-Flask Method

To empirically determine the solubility of 4-methoxyhexan-1-ol, we adapt the2 [5]. While OECD 105 is traditionally utilized for aqueous solubility, its core thermodynamic principle—isothermal saturation via agitation—is the gold standard for organic solvent systems.

The Causality of Experimental Design:

  • Anhydrous Constraints: Non-polar solvents must be strictly anhydrous. Trace water will preferentially hydrogen-bond with the hydroxyl group of 4-methoxyhexan-1-ol, creating micro-emulsions that artificially inflate apparent solubility.

  • Centrifugation over Filtration: Non-polar solvents like hexane have high vapor pressures. Vacuum filtration causes rapid solvent evaporation, concentrating the solute and yielding false-positive high solubility limits. Isothermal centrifugation prevents this evaporative loss.

Step-by-Step Methodology

Step 1: Solvent Preparation & Moisture Profiling

  • Action: Dry the selected non-polar solvent over activated 3Å molecular sieves for 48 hours. Verify moisture content is < 50 ppm using Karl Fischer titration.

  • Causality: Eliminates the confounding variable of water-induced micro-emulsions.

Step 2: Saturation & Equilibration

  • Action: In a hermetically sealed, inert glass vial, add an excess of 4-methoxyhexan-1-ol to the solvent (e.g., 500 mg/mL target). Agitate the mixture at 20.0 ± 0.5 °C using a temperature-controlled orbital shaker.

  • Causality: Constant temperature is critical because dissolution enthalpy ( ΔHdiss​ ) dictates that solubility is highly temperature-dependent.

Step 3: Phase Separation (Isothermal Centrifugation)

  • Action: After 24 hours, centrifuge the sample at 4,000 RPM for 15 minutes at exactly 20.0 °C.

  • Causality: Forces any undissolved solute or colloidal multimers into a distinct secondary phase without risking solvent evaporation.

Step 4: Quantification & Self-Validation

  • Action: Extract an aliquot of the clear supernatant. Dilute immediately in a compatible solvent (e.g., acetonitrile) and quantify using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Self-Validation Checkpoint: Repeat Steps 2-4 at 48 hours and 72 hours. The system is only validated as "at equilibrium" if the concentration variance between the 48h and 72h timepoints is less than 5%. If variance is higher, the system has not reached thermodynamic equilibrium, and agitation must continue.

Workflow Prep 1. Sample Preparation Excess Solute + Anhydrous Solvent Eq 2. Equilibration (Shake-Flask) Agitation at 20.0 ± 0.5 °C for 24-72h Prep->Eq Sealed inert vial Sep 3. Phase Separation Isothermal Centrifugation Eq->Sep Prevents emulsion Quant 4. Quantification GC-FID or HPLC-RID Analysis Sep->Quant Supernatant sampling Val 5. Validation Plateau Concentration Confirmation Quant->Val Successive time points Val->Eq If variance > 5%

Workflow for the self-validating modified OECD 105 shake-flask methodology.

Conclusion

The solubility profile of 4-methoxyhexan-1-ol in non-polar solvents is dictated by a delicate balance between aliphatic dispersion forces and hydroxyl-driven self-association. By leveraging predictive thermodynamic models alongside a rigorously controlled, self-validating empirical framework, researchers can accurately map its solvation boundaries. Controlling confounding variables—specifically trace moisture and evaporative loss—is the hallmark of robust process chemistry data generation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15152940, 4-Methoxyhexan-1-ol." PubChem Database.
  • RowanSci. "The Evolution of Solubility Prediction Methods." Rowan.
  • Massachusetts Institute of Technology (MIT). "A new model predicts how molecules will dissolve in different solvents." MIT News.
  • American Chemical Society (ACS). "Evaluation of Predictive Solubility Models in Pharmaceutical Process Development." Journal of the American Chemical Society.
  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals.

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 4-Methoxyhexan-1-ol at Room Temperature

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of pharmaceutical formulation and advanced materials, bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of pharmaceutical formulation and advanced materials, bifunctional aliphatic compounds such as 4-methoxyhexan-1-ol (CAS 100910-91-6)[1] serve as critical solvating agents and synthetic intermediates. Characterized by a primary hydroxyl group and a mid-chain methoxy ether linkage, its thermodynamic stability at room temperature (298.15 K) is governed by a delicate interplay of conformational entropy, intramolecular hydrogen bonding, and kinetic susceptibility to oxidative degradation. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic profile and outlines self-validating empirical protocols for stability testing.

Structural Thermodynamics and Conformational Landscape

At standard ambient temperature and pressure (SATP), 4-methoxyhexan-1-ol exists as a stable liquid. However, on a molecular level, its thermodynamic state is a dynamic equilibrium dictated by the flexibility of its hexyl backbone.

  • Intramolecular Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (-OH) and an acceptor (-OCH3). The spatial arrangement allows the terminal hydroxyl group to fold back, donating a proton to the ether oxygen to form a thermodynamically favorable pseudo-ring structure.

  • Enthalpic vs. Entropic Contributions: The formation of this intramolecular hydrogen bond is enthalpically favorable ( ΔH<0 ). However, it is entropically penalized ( ΔS<0 ) because folding restricts the rotational degrees of freedom along the C-C aliphatic bonds. At 298.15 K, the available thermal energy ( RT≈2.48 kJ/mol) is sufficient to overcome this enthalpic well, ensuring that the liquid state is dominated by a broad ensemble of open-chain, extended conformers rather than a single rigid folded state.

ConformationalEquilibrium Extended Extended Conformer (Entropically Favored) Folded Folded Conformer (Enthalpically Favored) Extended->Folded Enthalpy (u0394H < 0) Folded->Extended Entropy (u0394S > 0) ThermalEnergy Thermal Energy (RT) at 298.15 K ThermalEnergy->Extended Promotes flexibility

Thermodynamic equilibrium between extended and folded conformers at 298.15 K.

Physicochemical Properties & Quantitative Data

To establish a baseline for thermodynamic stability, we must quantify the fundamental physicochemical descriptors of 4-methoxyhexan-1-ol. The following table summarizes key computed properties that dictate its solvation thermodynamics and phase behavior at room temperature[2].

PropertyValueSource / Method
Molecular Formula C7H16O2PubChem
Molecular Weight 132.20 g/mol Computed (PubChem 2.1)[2]
XLogP3 (Lipophilicity) 1.1Computed (XLogP3 3.0)[2]
Topological Polar Surface Area 29.5 ŲComputed (Cactvs 3.4.6.11)[2]
H-Bond Donors 1Structural Analysis
H-Bond Acceptors 2Structural Analysis
Physical State (298.15 K) LiquidEmpirical Observation

Degradation Pathways: Thermodynamic vs. Kinetic Stability

While 4-methoxyhexan-1-ol is thermodynamically stable as a bulk liquid under inert conditions, it possesses a kinetic vulnerability common to all aliphatic ethers: autoxidation .

At room temperature, in the presence of atmospheric oxygen, the carbon adjacent to the ether oxygen (the α -carbon) is highly susceptible to radical abstraction. The lone pairs on the ether oxygen stabilize the adjacent carbon radical via resonance, lowering the activation energy for C-H bond cleavage. This radical-mediated pathway propagates to form hydroperoxides. Therefore, while the molecule is thermodynamically stable in a vacuum or inert atmosphere, it is kinetically metastable in ambient air.

Autoxidation Intact 4-Methoxyhexan-1-ol Radical u03B1-Carbon Radical Intact->Radical Trace Radicals -Hu2022 Peroxy Peroxy Radical Radical->Peroxy +O2 Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide +RH

Radical-mediated autoxidation pathway of the methoxy ether linkage.

Experimental Protocols for Thermodynamic Profiling

To empirically validate the thermodynamic stability and degradation kinetics of 4-methoxyhexan-1-ol, researchers must employ rigorous, self-validating methodologies.

Protocol A: Real-Time Stability Profiling via Isothermal Microcalorimetry (IMC)

IMC measures the minute heat flows ( μ W) associated with chemical degradation at a constant temperature (298.15 K).

  • Sample Purification: Purify 4-methoxyhexan-1-ol via fractional distillation under reduced pressure to remove pre-existing hydroperoxides.

  • Baseline Calibration: Calibrate the microcalorimeter using a known Joule heating pulse to establish a zero-thermal baseline.

  • Ampoule Loading: Load 1.0 mL of the purified sample into two separate glass ampoules. Seal Ampoule A (Test) under ambient air. Seal Ampoule B (Control) under ultra-pure Argon.

  • Equilibration: Lower the ampoules into the IMC thermostat set exactly to 298.15 K. Allow 24 hours for thermal and mechanical equilibration.

  • Data Acquisition: Monitor heat flow continuously for 14 days.

  • Causality & Self-Validation: By running an Argon control in parallel, the system self-validates. Any exothermic deviation in the air-exposed sample relative to the Argon baseline is strictly proven to be the enthalpy of autoxidation, ruling out physical relaxation or phase changes.

Protocol B: Gas-Phase Basicity via FT-ICR Mass Spectrometry

Evaluating the proton affinity of the methoxy and hydroxyl groups provides insight into the molecule's electronic stability and intramolecular H-bonding strength without solvent interference. Gas-phase basicities of similar ω -methoxy alcohols are effectively measured near room temperature (e.g., 320 K) using Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry[3].

  • System Setup: Utilize an FT-ICR mass spectrometer equipped with a dual inlet system, maintaining the ICR cell at 320 K to prevent condensation while maintaining near-room-temperature energetics[3].

  • Ionization: Introduce 4-methoxyhexan-1-ol and a reference base at partial pressures of 10−8 mbar. Induce self-chemical ionization via electron impact[3].

  • Thermal Relaxation: Allow a strict 4-second post-ionization delay.

  • Measurement: Measure the equilibrium constant ( Keq​ ) from the ion intensity ratio of the protonated species to calculate ΔG∘ [3].

  • Causality & Self-Validation: The 4-second delay is a critical self-validating step; it ensures all ions have fully relaxed to thermal energies via collisions with neutral reactants before measurement, guaranteeing that the calculated thermodynamic values reflect true ground-state stability[3].

Implications for Drug Development and Formulation

For formulation scientists, the thermodynamic profile of 4-methoxyhexan-1-ol dictates its utility as a co-solvent or penetration enhancer. Its XLogP3 of 1.1 indicates a highly balanced amphiphilicity, ideal for solvating poorly water-soluble APIs[2]. However, because of the autoxidation risk at room temperature, formulations must be engineered for kinetic stability. This requires the mandatory inclusion of free-radical scavengers (e.g., Butylated hydroxytoluene (BHT) or α -tocopherol) and packaging in airtight, opaque containers to prevent photo-initiated radical formation.

References

  • PubChem. 4-Methoxyhexan-1-ol | C7H16O2 | CID 15152940 - Computed Properties. National Center for Biotechnology Information. URL:[Link]

  • Mourgues, P., et al. Structure and Energetics of Protonated ω-Methoxy Alcohols. Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Foundational

4-Methoxyhexan-1-ol in Etherification: Mechanistic Pathways, Neighboring Group Dynamics, and Synthetic Protocols

Executive Summary For researchers and drug development professionals, the etherification of aliphatic alcohols is a foundational transformation. However, when dealing with bifunctional aliphatic substrates like 4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the etherification of aliphatic alcohols is a foundational transformation. However, when dealing with bifunctional aliphatic substrates like 4-methoxyhexan-1-ol , the reaction dynamics transcend standard textbook paradigms. This whitepaper provides an in-depth technical analysis of the mechanisms governing the etherification of 4-methoxyhexan-1-ol. By dissecting both base-promoted and acid-catalyzed pathways, we elucidate how the distal C4-methoxy group influences reaction kinetics, dictates reagent selection, and necessitates specific self-validating experimental protocols to ensure high-yield synthesis.

Molecular Architecture & Reactivity Profile

4-Methoxyhexan-1-ol is characterized by a primary hydroxyl group at the C1 position and a methoxy ether linkage at the C4 position.

  • Steric Profile: As a primary alcohol, the C1 carbon is sterically unhindered, making it an ideal candidate for bimolecular nucleophilic substitution ( SN​2 ) pathways.

  • Electronic Profile: The C4-methoxy group exerts a mild inductive electron-withdrawing effect. While its impact on the C1-OH pKa​ is negligible due to the distance, the lone pairs on the C4 oxygen play a critical, often overlooked role in acid-catalyzed environments via anchimeric assistance (neighboring group participation).

Mechanistic Pathways

Base-Promoted Williamson Etherification ( SN​2 )

The Williamson ether synthesis remains the gold standard for constructing asymmetric ethers from primary alcohols 1. In this pathway, 4-methoxyhexan-1-ol acts as the nucleophile.

Causality in Reagent Selection: Sodium hydride (NaH) is utilized rather than weaker bases (like NaOH) because the deprotonation of the C1-OH generates hydrogen gas. This phase change drives the equilibrium entirely to the right, ensuring irreversible and complete formation of the alkoxide. A polar aprotic solvent (e.g., THF or DMF) is chosen because it solvates the Na+ counterion while leaving the alkoxide "naked," thereby maximizing its nucleophilicity for the subsequent backside attack on an alkyl halide.

Williamson A 4-Methoxyhexan-1-ol B NaH / THF A->B Deprotonation C Alkoxide Nucleophile B->C -H2 (gas) E S_N2 Transition State C->E Nucleophilic Attack D Alkyl Halide (R-X) D->E Electrophile F Asymmetric Ether E->F -NaX (salt)

Fig 1: Williamson etherification SN2 pathway of 4-methoxyhexan-1-ol.

Acid-Catalyzed Dehydration & Anchimeric Assistance

Under acidic conditions, etherification proceeds via the bimolecular dehydration of alcohols 2. Here, 4-methoxyhexan-1-ol can act as the electrophile once the C1-OH is protonated to form a highly reactive oxonium ion ( −OH2+​ ).

The Anchimeric Twist (Expertise Insight): While a standard intermolecular SN​2 attack by a second alcohol molecule is the baseline pathway, the C4-methoxy group introduces a competing intramolecular dynamic. The lone pairs on the C4 oxygen can attack the C1 carbon internally (a 5-exo-tet cyclization), expelling water to form a 5-membered cyclic oxonium intermediate. This intermediate is highly electrophilic and undergoes rapid ring-opening by an external alcohol. This neighboring group participation lowers the overall activation energy, explaining why 4-methoxyhexan-1-ol exhibits accelerated etherification kinetics compared to unfunctionalized analogs like 1-hexanol.

AcidCat N1 4-Methoxyhexan-1-ol N2 C1-Oxonium Ion N1->N2 +H+ (Acid Catalyst) N3 Intermolecular S_N2 N2->N3 External ROH Attack N4 Anchimeric Assistance N2->N4 C4-Methoxy Attack N6 Target Ether Product N3->N6 -H2O, -H+ N5 Cyclic Oxonium Intermediate N4->N5 -H2O N5->N6 Ring Opening via ROH

Fig 2: Acid-catalyzed etherification featuring C4-methoxy anchimeric assistance.

Quantitative Data: Comparative Reaction Metrics

The choice between base-promoted and acid-catalyzed etherification dictates the operational parameters and impurity profiles. The table below summarizes the quantitative metrics for 4-methoxyhexan-1-ol etherification based on established literature standards for primary aliphatic alcohols 34.

ParameterWilliamson Etherification ( SN​2 )Solid-Acid Catalyzed Dehydration
Primary Mechanism Base-promoted SN​2 Acid-catalyzed SN​2 / Anchimeric
Reagents NaH, Alkyl Halide (R-X), THFSolid Acid (e.g., γ -alumina), ROH
Optimal Temperature 0°C to 65°C (THF reflux)130°C - 150°C
Expected Yield Range 85% - 95%65% - 80%
Primary Byproducts Alkenes (if E2 competes via bulky R-X)Alkenes (dehydration), Dialkyl ethers
Scalability High (Batch processing)Very High (Continuous flow viable)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step contains a physical or chemical indicator that confirms mechanistic progression before proceeding.

Protocol A: Alkoxide-Driven Williamson Synthesis

Objective: Synthesis of an asymmetric ether via C1-alkylation.

  • Preparation & Purging: Flame-dry a 3-neck round-bottom flask. Purge with N2​ to eliminate atmospheric moisture, which would prematurely quench the NaH.

  • Deprotonation (Validation Step 1): Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous THF at 0°C. Add 1.0 equivalent of 4-methoxyhexan-1-ol dropwise.

    • Self-Validation: The stoichiometric evolution of H2​ gas acts as a visual indicator. The reaction must be stirred until bubbling completely ceases (typically 30-45 minutes), confirming 100% conversion to the alkoxide.

  • Alkylation (Validation Step 2): Introduce 1.1 equivalents of a primary alkyl halide dropwise. Warm the mixture to room temperature.

    • Self-Validation: The continuous precipitation of sodium halide (NaX) will turn the clear THF solution turbid white. This provides real-time visual confirmation of SN​2 progression.

  • Quenching & Isolation: Quench the reaction slowly with ice-cold water to neutralize unreacted NaH. Extract with diethyl ether. The organic layer is washed with brine, dried over MgSO4​ , and concentrated under reduced pressure.

Protocol B: Solid-Acid Catalyzed Dehydrative Etherification

Objective: Synthesis of symmetrical or mixed ethers via bimolecular dehydration.

  • Acidic Activation: Combine 4-methoxyhexan-1-ol with a coupling alcohol in a 1:3 molar ratio (to favor cross-etherification) in a reaction vessel equipped with a Dean-Stark apparatus. Add 5 wt% of a solid acid catalyst (e.g., Amberlyst-15 or tungstated zirconia).

    • Self-Validation: A mild exothermic shift upon catalyst addition confirms the initial protonation of the hydroxyl groups.

  • Dehydrative Coupling (Validation Step 1): Heat the mixture to 130°C. Temperatures exceeding 150°C must be strictly avoided to prevent E1 elimination to 1-hexene derivatives.

    • Self-Validation: The Dean-Stark apparatus allows for the stoichiometric collection of water. The reaction is deemed complete when the volume of collected water in the trap matches the theoretical 1:1 molar ratio of the etherification.

  • Isolation: Cool the mixture and filter out the heterogeneous solid acid catalyst.

    • Self-Validation: GC-MS analysis of the filtrate must confirm the disappearance of the primary alcohol peak and the emergence of the higher-molecular-weight ether peak.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry.
  • The Continuous Acid-Catalysed Etherification of Aliphatic Alcohols Using Stoichiometric Quantities of Dialkyl Carbonates - Organic Process Research & Development (ACS Publications).
  • Dehydration of n-propanol and methanol to produce etherified fuel additives - AIMS Press.

Sources

Exploratory

Safety data sheet and toxicity profile of 4-Methoxyhexan-1-ol

An in-depth technical guide on the safety and toxicological profiling of specialty chemicals requires moving beyond static data sheets. As a Senior Application Scientist, I approach 4-Methoxyhexan-1-ol (CAS: 100910-91-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the safety and toxicological profiling of specialty chemicals requires moving beyond static data sheets. As a Senior Application Scientist, I approach 4-Methoxyhexan-1-ol (CAS: 100910-91-6) not just as a list of hazards, but as a dynamic molecule interacting with biological systems.

Because 4-Methoxyhexan-1-ol is a specialized aliphatic alkoxy alcohol often utilized as an intermediate in drug development and materials science, empirical toxicological data in the public domain is limited[1]. Therefore, this whitepaper employs a scientifically rigorous framework combining Quantitative Structure-Activity Relationship (QSAR) predictive modeling , read-across methodology from homologous methoxy alcohols, and empirical validation protocols to construct a highly accurate Safety Data Sheet (SDS) and toxicity profile.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of 4-Methoxyhexan-1-ol is the first step in predicting its biological behavior. The molecule consists of a six-carbon aliphatic chain with a primary hydroxyl group at C1 and a methoxy substitution at C4.

The lipophilicity (XLogP3 = 1.1) suggests moderate membrane permeability, meaning it can cross cellular lipid bilayers but is unlikely to heavily bioaccumulate in adipose tissue[1].

Table 1: Physicochemical Properties of 4-Methoxyhexan-1-ol

PropertyValueCausality / Toxicological Implication
IUPAC Name 4-methoxyhexan-1-olDefines structural class (alkoxy alcohol).
CAS Number 100910-91-6Unique identifier for regulatory tracking.
Molecular Formula C7H16O2Indicates lack of highly reactive functional groups (e.g., epoxides).
Molecular Weight 132.20 g/mol Small molecule; readily absorbed via inhalation or dermal routes.
XLogP3 1.1Moderate lipophilicity; favors rapid hepatic clearance over bioaccumulation.
Topological Polar Surface Area 29.5 ŲHigh probability of crossing the blood-brain barrier (BBB), indicating potential CNS solvent effects.

(Data derived from PubChem CID: 15152940)[1]

Mechanistic Toxicology & QSAR Predictions

To build a reliable toxicity profile, we must predict how 4-Methoxyhexan-1-ol is biotransformed. Aliphatic primary alcohols are predominantly metabolized in the liver by the Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) enzyme cascade.

However, the presence of the methoxy group introduces a secondary, minor metabolic pathway via Cytochrome P450 (CYP450) mediated O-demethylation. This is a critical toxicological node, as O-demethylation of methoxy compounds can release formaldehyde—a known cross-linking agent and cellular toxicant.

MetabolicPathway Parent 4-Methoxyhexan-1-ol (Parent Compound) Aldehyde 4-Methoxyhexanal (Reactive Intermediate) Parent->Aldehyde Alcohol Dehydrogenase (ADH) ODemethyl Hexane-1,4-diol + Formaldehyde (Toxic) Parent->ODemethyl CYP450 (O-demethylation) Acid 4-Methoxyhexanoic Acid (Excreted Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH)

Fig 1: Predicted hepatic metabolism of 4-Methoxyhexan-1-ol via ADH/ALDH and CYP450 pathways.

Toxicological Read-Across Insights: Unlike shorter-chain methoxyethanols (which are notorious reproductive toxicants due to the formation of methoxyacetic acid), the longer six-carbon chain of 4-Methoxyhexan-1-ol sterically hinders the formation of highly toxic short-chain alkoxy acids. Therefore, its systemic toxicity is predicted to be lower, presenting primarily as a mild central nervous system (CNS) depressant at high doses (typical of solvent exposure) and a localized irritant.

Core Safety Data Sheet (SDS) Parameters

Based on QSAR analysis and structural homologues, the following GHS (Globally Harmonized System) parameters must be implemented in the laboratory.

Table 2: Predicted GHS Hazard Classifications & Handling

CategoryGHS ClassificationPrecautionary Directives
Health Hazards Category 4 (Acute Oral Toxicity)Category 2B (Eye Irritation)H302: Harmful if swallowed.H320: Causes eye irritation.
Physical Hazards Category 4 (Flammable Liquids)H227: Combustible liquid. Keep away from open flames.
PPE Requirements Nitrile gloves, safety goggles, fume hoodUse localized exhaust ventilation to prevent inhalation of vapors.
First Aid (Eye) Rinse immediately with water for 15 mins.The solvent properties can disrupt the lipid layer of the tear film.

Experimental Methodologies for Toxicity Validation

To upgrade this predictive SDS into an empirically validated document, drug development professionals must execute a tiered toxicological screening workflow. The following protocols are designed as self-validating systems, ensuring data integrity through strict control mechanisms.

Workflow Start Compound Selection (4-Methoxyhexan-1-ol) InVitro In Vitro Cytotoxicity (HepG2 / MTT Assay) Start->InVitro InVivo In Vivo Acute Tox (OECD 423) InVitro->InVivo Dose Guiding Data Data Synthesis & SDS Finalization InVivo->Data

Fig 2: Sequential toxicological evaluation workflow for SDS generation.

Protocol A: In Vitro Hepatotoxicity Screening (MTT Assay)

Causality: We utilize the HepG2 human liver carcinoma cell line because it retains basal expression of ADH, ALDH, and CYP450 enzymes. Testing in non-hepatic lines (like HEK293) would yield false negatives, as they cannot metabolize 4-Methoxyhexan-1-ol into its reactive aldehyde or formaldehyde intermediates.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Test Article Preparation: Dissolve 4-Methoxyhexan-1-ol in DMSO. Create a log-scale serial dilution to achieve final well concentrations ranging from 1 µM to 10 mM. Critical: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Exposure: Aspirate media and apply the test article dilutions. Include a vehicle control (0.5% DMSO) and a positive control (100 µM Chlorpromazine). Incubate for 48 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

  • Solubilization: Aspirate the media carefully and dissolve the resulting formazan crystals in 100 µL of pure DMSO.

  • Quantification & Validation: Measure absorbance at 570 nm using a microplate reader.

    • Self-Validation Check: The assay is only deemed valid if the positive control (Chlorpromazine) reduces cell viability by ≥50% relative to the vehicle control.

Protocol B: In Vivo Acute Oral Toxicity (OECD TG 423)

Causality: The OECD 423 Acute Toxic Class method is selected because it uses a stepwise dosing procedure. This minimizes animal use while providing statistically robust data to assign the exact GHS hazard category for the final SDS.

Step-by-Step Methodology:

  • Subject Selection: Utilize healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Females are generally more sensitive to acute toxicological insults.

  • Dose Formulation: Formulate 4-Methoxyhexan-1-ol in corn oil. Based on QSAR read-across from similar alkoxy alcohols, initiate testing at the 300 mg/kg dose step.

  • Administration: Fast the animals overnight prior to dosing. Administer the formulation via a single oral gavage using a ball-tipped intubation needle. Withhold food for a further 3-4 hours post-dosing.

  • Observation Matrix: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document signs of CNS depression (ataxia, lethargy), which are hallmark indicators of solvent toxicity.

  • Necropsy: On day 14, euthanize surviving animals. Perform a gross necropsy with a specific focus on the liver and kidneys, as these are the primary organs of metabolism and excretion for methoxyhexanoic acid.

Conclusion

By integrating structural analysis, metabolic pathway prediction, and rigorous empirical protocols, we can establish a highly reliable safety profile for 4-Methoxyhexan-1-ol. While it lacks the severe reproductive toxicity associated with shorter-chain methoxyethanols, its potential for mild CNS depression and localized irritation necessitates strict adherence to Category 4 GHS handling protocols until in vivo OECD 423 data dictates otherwise.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15152940, 4-Methoxyhexan-1-ol." PubChem. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • European Chemicals Agency (ECHA). "Grouping of substances and read-across." Practical Guides on REACH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Methoxyhexan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, high-yielding, and regioselective three-step synthetic protocol for 4-methoxyhexan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, high-yielding, and regioselective three-step synthetic protocol for 4-methoxyhexan-1-ol.

Strategic Rationale & Retrosynthetic Approach

Synthesizing 4-methoxyhexan-1-ol presents a classic regioselectivity challenge: differentiating a secondary hydroxyl group from a primary hydroxyl group. Direct methylation of the commercially available 1,4-hexanediol typically results in poor selectivity, heavily favoring the less sterically hindered primary alcohol.

To circumvent this, we employ a bottom-up, three-step convergent synthesis. By utilizing a [[1]] of a pre-protected organomagnesium reagent to propanal, we establish the carbon backbone while keeping the primary alcohol masked. A subsequent [[2]] selectively methylates the newly formed secondary alcohol. Finally, a mild fluoride-mediated deprotection reveals the target molecule. The tert-butyldimethylsilyl (TBS) group is specifically chosen for its stability against strong bases (NaH) and its facile, chemoselective removal .

Experimental Workflow Visualization

Workflow Step1 Step 1: Grignard Addition (C-C Bond Formation) Step2 Step 2: Williamson Etherification (Selective Methylation) Step1->Step2 Intermediate 1: 1-(TBS-oxy)hexan-4-ol Step3 Step 3: TBAF Deprotection (Primary OH Unmasking) Step2->Step3 Intermediate 2: 1-(TBS-oxy)-4-methoxyhexane Final Target Molecule: 4-Methoxyhexan-1-ol Step3->Final Aqueous Workup & Flash Chromatography Sub1 Reagents: Propanal + 3-(TBS-oxy)propyl-MgBr Sub1->Step1 Sub2 Reagents: NaH, MeI, THF Sub2->Step2 Sub3 Reagents: TBAF, THF Sub3->Step3

Fig 1. Three-step synthetic workflow for 4-methoxyhexan-1-ol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the three-step sequence.

StepReaction TypeStarting MaterialKey Reagents (Equiv.)Temp (°C)Time (h)Expected Yield
1 Grignard Addition3-(TBS-oxy)propyl bromideMg (1.2), Propanal (1.1)0 to 251.580–85%
2 Williamson Ether1-(TBS-oxy)hexan-4-olNaH (1.5), MeI (2.0)0 to 254.585–90%
3 Silyl Deprotection1-(TBS-oxy)-4-methoxyhexaneTBAF (1.2)252.090–95%

Step-by-Step Experimental Protocols

Step 1: Grignard Addition (Synthesis of 1-(TBS-oxy)hexan-4-ol)

Mechanistic Rationale: The nucleophilic addition of the organomagnesium halide to propanal forms the critical C3-C4 bond. The bulky TBS group prevents intramolecular coordination of the magnesium to the primary oxygen, ensuring a clean, directed addition to the carbonyl carbon.

  • Preparation of Grignard Reagent: In an oven-dried, argon-purged 250 mL round-bottom flask, add magnesium turnings (1.2 eq, 60 mmol) and a catalytic crystal of iodine. Add 10 mL of anhydrous THF.

  • Initiation: Add 5% of the total volume of (3-bromopropoxy)-tert-butyldimethylsilane (1.0 eq, 50 mmol total). Gently warm the flask with a heat gun until the iodine color fades and the mixture becomes cloudy, indicating successful initiation.

  • Addition: Dilute the remaining bromide in 40 mL of anhydrous THF and add dropwise via an addition funnel over 30 minutes to maintain a gentle reflux. Stir for an additional 1 hour at room temperature.

  • Carbonyl Addition: Cool the flask to 0 °C using an ice bath. Add propanal (1.1 eq, 55 mmol) dropwise. Causality Note: The low temperature controls the highly exothermic nucleophilic attack and minimizes unwanted aldol condensation of the aldehyde.

  • Self-Validation (TLC): Monitor the reaction via TLC (10% EtOAc/Hexanes). The reaction is complete when the aldehyde spot (visualized with KMnO₄) disappears, replaced by a new spot at Rf​≈0.3 .

  • Workup: Quench carefully by adding saturated aqueous NH₄Cl (50 mL) dropwise at 0 °C. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Williamson Etherification (Synthesis of 1-(TBS-oxy)-4-methoxyhexane)

Mechanistic Rationale: Sodium hydride acts as a strong, non-nucleophilic base to deprotonate the secondary alcohol. The resulting alkoxide undergoes an SN​2 displacement on methyl iodide. The TBS ether is completely orthogonal and remains stable under these strongly basic conditions.

  • Base Preparation: To a dry 250 mL flask under argon, add NaH (60% dispersion in mineral oil, 1.5 eq, 60 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the solvent via syringe. Causality Note: Removing the mineral oil prevents the formation of intractable emulsions during the aqueous workup.

  • Deprotonation: Suspend the washed NaH in 30 mL anhydrous THF and cool to 0 °C. Add a solution of 1-(TBS-oxy)hexan-4-ol (from Step 1, ~40 mmol) in 20 mL THF dropwise. Stir for 30 minutes until H₂ gas evolution ceases.

  • Alkylation: Add methyl iodide (2.0 eq, 80 mmol) dropwise. Safety Caution: MeI is a highly volatile and potent alkylating agent; handle strictly in a fume hood with appropriate PPE.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (10% EtOAc/Hexanes). The starting material ( Rf​≈0.3 ) should convert entirely to a less polar product ( Rf​≈0.6 ).

  • Workup: Quench by the slow addition of ice-cold water (20 mL). Extract with diethyl ether (3 x 40 mL). Wash with brine, dry over MgSO₄, and concentrate.

Step 3: TBS Deprotection (Synthesis of 4-Methoxyhexan-1-ol)

Mechanistic Rationale: The high oxophilicity of the fluoride ion drives the cleavage of the Si-O bond. Tetrabutylammonium fluoride (TBAF) provides a soluble source of naked fluoride in organic solvents, selectively unmasking the primary alcohol due to the exceptionally strong Si-F bond energy (~582 kJ/mol), leaving the methyl ether completely intact.

  • Reaction Setup: Dissolve the crude 1-(TBS-oxy)-4-methoxyhexane (from Step 2, ~35 mmol) in 40 mL THF in a 100 mL round-bottom flask.

  • Deprotection: Add TBAF (1.0 M in THF, 1.2 eq, 42 mL) dropwise at room temperature.

  • Self-Validation (TLC): Stir for 2 hours. Check TLC (30% EtOAc/Hexanes). The non-polar starting material should be replaced by a highly polar spot ( Rf​≈0.2 ) corresponding to the free alcohol.

  • Workup: Add 30 mL of water to quench. Extract with ethyl acetate (3 x 40 mL). Wash the organic layer thoroughly with water (3 x 30 mL) to remove water-soluble tetrabutylammonium salts, followed by a final brine wash.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield pure 4-methoxyhexan-1-ol.

Analytical Characterization

To validate the structural integrity of the final synthesized target (4-methoxyhexan-1-ol), perform 1 H NMR spectroscopy. The expected chemical shifts are as follows:

  • 1 H NMR (CDCl₃, 400 MHz): δ 3.65 (t, J = 6.5 Hz, 2H, -CH₂ -OH), 3.33 (s, 3H, -OCH₃ ), 3.15 (m, 1H, -CH (OCH₃)-), 2.10 (br s, 1H, -OH ), 1.60–1.40 (m, 6H, aliphatic -CH₂ -), 0.90 (t, J = 7.4 Hz, 3H, -CH₃ ).

References

  • Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.[Link] [1]

  • Preparing Ethers (Williamson Ether Synthesis). Chemistry LibreTexts.[Link] [2]

  • Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Corey, E. J., & Venkateswarlu, A. (1972). Journal of the American Chemical Society, 94(17), 6190-6191.[Link] [3]

Application

Application Note: 4-Methoxyhexan-1-ol as a Bifunctional Precursor in Organic Synthesis and Drug Design

Executive Summary In modern drug discovery and complex organic synthesis, the strategic selection of bifunctional building blocks is critical for optimizing both synthetic efficiency and the pharmacokinetic profiles of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of bifunctional building blocks is critical for optimizing both synthetic efficiency and the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 4-Methoxyhexan-1-ol (CAS: 100910-91-6) is a highly versatile, yet underutilized, bifunctional precursor[1]. Featuring a primary hydroxyl group at one terminus and a sterically accessible methoxy ether at the C4 position, this molecule serves as an ideal lipophilic linker and pharmacophore modifier. This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and validated synthetic protocols for integrating 4-methoxyhexan-1-ol into complex molecular architectures.

Mechanistic Rationale in Drug Design

The incorporation of a 4-methoxyhexyl chain into a drug scaffold is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) objectives:

  • Masking Basic Centers: In the development of targeted cancer therapeutics, such as CDC42 GTPase interaction inhibitors, masking basic secondary amines (e.g., piperidines) with methoxyalkyl groups has been shown to restore and enhance antiproliferative activity[2]. The alkyl backbone neutralizes the localized positive charge, while the terminal methoxy group establishes supplementary hydrogen-bond interactions within the target binding pocket[2].

  • Bioisosteric Flexibility: In the synthesis of antiviral acyclic nucleoside phosphonates, methoxyalkyl chains grafted onto purine bases mimic the spatial arrangement of a natural ribose sugar[3]. The ether oxygen provides essential lone pairs for target recognition, while the acyclic nature of the chain grants the conformational flexibility required to bypass viral resistance mutations[3].

  • Lipophilicity vs. Solvation: The hexyl chain incrementally increases the partition coefficient (LogP), enhancing passive membrane permeability. Simultaneously, the methoxy oxygen acts as a hydrogen-bond acceptor, preventing the molecule from becoming excessively lipophilic and violating Lipinski’s rules.

Physicochemical Profiling

Understanding the baseline properties of 4-methoxyhexan-1-ol is essential for predicting its behavior in biphasic reaction workups and chromatographic purifications.

PropertyValueSource
IUPAC Name 4-methoxyhexan-1-olPubChem[1]
CAS Number 100910-91-6PubChem[1]
Molecular Formula C7H16O2PubChem[1]
Molecular Weight 132.20 g/mol PubChem[1]
XLogP3 1.1PubChem[1]
Topological Polar Surface Area (TPSA) 29.5 ŲPubChem[1]
Hydrogen Bond Donors / Acceptors 1 / 2PubChem[1]

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the causality of the reagents chosen. Below are two field-proven protocols for functionalizing APIs using 4-methoxyhexan-1-ol.

Protocol A: Oxidation and Reductive Amination (N-Alkylation)

Objective: To attach the 4-methoxyhexyl chain to a secondary amine core. Causality Insight: Direct alkylation of amines with primary alcohols requires harsh transition-metal catalysis. Instead, we utilize a Swern oxidation to convert 4-methoxyhexan-1-ol to 4-methoxyhexanal. Swern conditions are chosen over Jones or KMnO4 oxidations to strictly prevent over-oxidation to the carboxylic acid. Subsequently, Sodium triacetoxyborohydride (NaBH(OAc)3) is used for the reductive amination because it is a mild reducing agent that chemoselectively reduces the intermediate iminium ion without reducing the unreacted aldehyde back to the starting alcohol.

Step-by-Step Methodology:

  • Swern Oxidation: In an oven-dried flask under N2, add oxalyl chloride (1.2 eq) to anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Add 4-methoxyhexan-1-ol (1.0 eq) dropwise. Stir at -78 °C for 45 minutes.

  • Quench the reaction by adding triethylamine (5.0 eq) dropwise. Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Wash the organic layer with saturated aqueous NH4Cl, then brine. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield crude 4-methoxyhexanal. Self-validation: Check via TLC (Stain with 2,4-DNP to confirm the presence of the aldehyde).

  • Reductive Amination: Dissolve the target amine (1.0 eq) and crude 4-methoxyhexanal (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 30 minutes at room temperature to facilitate imine formation.

  • Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir the suspension at room temperature for 12–16 hours.

  • Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, concentrate, and purify the N-(4-methoxyhexyl) derivative via silica gel flash chromatography.

Workflow A 4-Methoxyhexan-1-ol (Starting Material) B Swern Oxidation (DMSO, (COCl)2, Et3N) A->B C 4-Methoxyhexanal (Intermediate) B->C D Reductive Amination (Target Amine, NaBH(OAc)3) C->D E N-(4-Methoxyhexyl) API (Final Product) D->E

Experimental workflow for synthesizing N-alkylated API intermediates from 4-Methoxyhexan-1-ol.

Protocol B: Direct O-Alkylation via Mitsunobu Reaction

Objective: To graft the 4-methoxyhexyl chain onto a phenolic or heteroaromatic hydroxyl group. Causality Insight: The Mitsunobu reaction is selected over a standard Williamson ether synthesis because it proceeds under mild, neutral conditions. This prevents the degradation of base-sensitive functional groups (e.g., esters, epoxides) present on complex API cores.

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried flask under N2, dissolve the target phenol (1.0 eq), 4-methoxyhexan-1-ol (1.2 eq), and triphenylphosphine (PPh3, 1.3 eq) in anhydrous THF. Cool the mixture to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15 minutes. Causality Note: Dropwise addition at 0 °C is critical to control the exothermic formation of the betaine intermediate and prevent the premature decomposition of the PPh3-DIAD adduct.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours.

  • Workup (Expert Insight): Concentrate the reaction mixture under reduced pressure to a thick syrup. To remove the notoriously difficult triphenylphosphine oxide (TPPO) byproduct, triturate the syrup with cold diethyl ether/hexane (1:1). The TPPO will precipitate as a white solid.

  • Purification: Filter the precipitate through a Celite pad. Concentrate the filtrate and purify the resulting ether via automated flash chromatography.

Pharmacological Impact & Logical Relationships

The addition of the 4-methoxyhexyl moiety is not merely a structural spacer; it actively participates in the pharmacodynamic and pharmacokinetic profile of the resulting drug. The diagram below illustrates the logical flow of how specific structural features of 4-methoxyhexan-1-ol translate into improved in vivo efficacy, particularly in the context of GTPase inhibitors and antiviral agents[2][3].

Pathway A 4-Methoxyhexyl Side Chain Integration B Hexyl Backbone (Increased Lipophilicity) A->B C Terminal Methoxy Group (H-Bond Acceptor) A->C D Enhanced Cell Permeability B->D E Supplementary Protein Interactions (e.g., CDC42 GTPase) C->E F Improved in vivo Efficacy D->F E->F

Logical relationship between 4-methoxyhexyl structural features and pharmacological efficacy.

References

  • PubChem. "4-Methoxyhexan-1-ol | C7H16O2 | CID 15152940". National Institutes of Health (NIH).
  • Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer". National Institutes of Health (NIH) / PMC.
  • Collect. Czech. Chem. Commun. "Synthesis and Cytostatic Activity of N-[2-(Phosphonomethoxy)alkyl] Derivatives of N6-Substituted Adenines, 2,6-Diaminopurines". CAS.cz.

Sources

Method

The Potential of 4-Methoxyhexan-1-ol in Advanced Polymer Synthesis: A Theoretical and Practical Guide

Disclaimer: Based on a comprehensive review of publicly available scientific literature and patent databases, there are currently no specific, documented applications of 4-Methoxyhexan-1-ol in polymer chemistry. The foll...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Based on a comprehensive review of publicly available scientific literature and patent databases, there are currently no specific, documented applications of 4-Methoxyhexan-1-ol in polymer chemistry. The following application notes and protocols are presented as a theoretical exploration of its potential uses, grounded in established principles of polymer science. The methodologies described are hypothetical and would require significant experimental validation.

Part 1: Theoretical Applications of 4-Methoxyhexan-1-ol in Polymer Chemistry

4-Methoxyhexan-1-ol (C7H16O2) is a bifunctional molecule featuring a primary alcohol (-OH) and a methoxy ether (-OCH3) group.[1] This unique combination of a reactive site and a property-modifying moiety suggests several potential, yet unexplored, applications in the synthesis of novel polymers.

As a Co-monomer in Polyester Synthesis for Enhanced Flexibility and Hydrophobicity

The primary alcohol group of 4-Methoxyhexan-1-ol allows it to act as a co-monomer in the synthesis of polyesters through condensation polymerization with dicarboxylic acids or their derivatives.[2][3] The incorporation of its aliphatic backbone with a pendant methoxy group could impart several desirable properties to the resulting polyester:

  • Increased Flexibility: The C6 alkyl chain can disrupt the regular packing of polymer chains, leading to a lower glass transition temperature (Tg) and increased flexibility.

  • Enhanced Hydrophobicity: The methoxy group and the alkyl chain would increase the overall hydrophobicity of the polymer, potentially improving its moisture resistance.

  • Tunable Thermal Properties: By varying the molar ratio of 4-Methoxyhexan-1-ol to other diols in the polymerization, the thermal properties of the final polyester can be fine-tuned.[4]

As a Chain-Capping Agent in Polyurethane Synthesis for Molecular Weight Control

In polyurethane synthesis, diols are reacted with diisocyanates to form the polymer backbone.[5][6] 4-Methoxyhexan-1-ol, being a mono-functional alcohol in this context (as the ether group is generally unreactive under these conditions), can be employed as a chain-capping or chain-terminating agent. This would allow for precise control over the molecular weight of the resulting polyurethane. The methoxy group at the chain end could also modify the surface properties of the polymer.

Part 2: Hypothetical Application Notes and Protocols

The following protocols are designed as a starting point for researchers interested in exploring the potential of 4-Methoxyhexan-1-ol in polymer synthesis.

Protocol for the Synthesis of a 4-Methoxyhexan-1-ol Co-polyester

This protocol describes the synthesis of a co-polyester using 4-Methoxyhexan-1-ol, 1,4-butanediol, and adipic acid.

Materials:

  • 4-Methoxyhexan-1-ol

  • 1,4-Butanediol

  • Adipic acid

  • Titanium (IV) butoxide (catalyst)

  • Toluene (for water removal)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: Charge the flask with adipic acid, 1,4-butanediol, and 4-Methoxyhexan-1-ol in the desired molar ratio. Add toluene (approximately 10% of the total volume).

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Esterification:

    • Begin stirring and heat the mixture to 150-160°C. Water will begin to collect in the Dean-Stark trap as the esterification reaction proceeds.

    • Continue heating for 2-3 hours or until the theoretical amount of water has been collected.

  • Polycondensation:

    • Increase the temperature to 220-240°C and add the titanium (IV) butoxide catalyst (0.05-0.1 mol% relative to the diacid).

    • Gradually apply a vacuum (down to <1 mmHg) over 30-60 minutes to remove the excess diol and facilitate the increase in molecular weight.

    • Continue the reaction under vacuum for 3-5 hours. The viscosity of the reaction mixture will increase significantly.

  • Termination and Recovery:

    • Cool the reactor to below 100°C and then break the vacuum with nitrogen.

    • The resulting polymer can be extruded or dissolved in a suitable solvent for further analysis.

Characterization:

  • Molecular Weight: Size Exclusion Chromatography (SEC)

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Structure: Nuclear Magnetic Resonance (NMR) spectroscopy

Protocol for the Use of 4-Methoxyhexan-1-ol as a Chain-Capping Agent in Polyurethane Synthesis

This protocol outlines the synthesis of a polyurethane with controlled molecular weight using 4-Methoxyhexan-1-ol.

Materials:

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • Hexamethylene diisocyanate (HDI)

  • 4-Methoxyhexan-1-ol

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous toluene

Equipment:

  • Jacketed glass reactor with a mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup and Drying: Set up the reactor and dry all glassware in an oven at 120°C overnight.

  • Polyol Drying: Charge the reactor with PEG and heat to 100-110°C under vacuum for 2 hours to remove any residual water.

  • Prepolymer Formation:

    • Cool the PEG to 60°C and add anhydrous toluene.

    • Add HDI to the reactor and stir for 15 minutes.

    • Add a catalytic amount of DBTDL.

    • Heat the reaction to 80°C and maintain for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Capping:

    • In a separate flask, dissolve the calculated amount of 4-Methoxyhexan-1-ol in anhydrous toluene.

    • Slowly add the 4-Methoxyhexan-1-ol solution to the reactor via the dropping funnel over 30 minutes.

    • Continue the reaction at 80°C for an additional 2-3 hours until the NCO peak in the FTIR spectrum disappears.

  • Product Recovery:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer in a non-solvent such as cold hexane.

    • Filter and dry the polymer in a vacuum oven at 40-50°C.

Part 3: Visualization of Synthetic Pathways

Polyester_Synthesis cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Polyester Co-polyester Adipic_Acid->Polyester + Butanediol 1,4-Butanediol (HO-(CH2)4-OH) Butanediol->Polyester + Methoxyhexanol 4-Methoxyhexan-1-ol (CH3O-C6H12-OH) Methoxyhexanol->Polyester + (Co-monomer) Water Water (H2O) Polyester->Water - (byproduct)

Caption: Synthesis of a co-polyester via condensation polymerization.

Polyurethane_Synthesis cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Capping Polyol Diol (e.g., PEG) (HO-R-OH) Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate (e.g., HDI) (OCN-R'-NCO) Diisocyanate->Prepolymer + Capped_Polyurethane Capped Polyurethane Prepolymer->Capped_Polyurethane Methoxyhexanol 4-Methoxyhexan-1-ol (CH3O-C6H12-OH) Methoxyhexanol->Capped_Polyurethane + (Chain Capping)

Caption: Two-step synthesis of a chain-capped polyurethane.

Part 4: References

  • PubChem. 4-Methoxyhexan-1-ol. National Center for Biotechnology Information. [Link]

  • Scent.vn. 4-Methylhexan-1-ol CAS# 818-49-5. [Link]

  • Google Patents. CN105152884A - Preparation method of 4-methoxycyclohexanon.

  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

  • MDPI. Precise Synthesis of Block Polymers Composed of Three or More Blocks by Specially Designed Linking Methodologies in Conjunction with Living Anionic Polymerization System. [Link]

  • Wikipedia. Polyurethane. [Link]

  • National Center for Biotechnology Information. Block Copolymers: Synthesis, Self-Assembly, and Applications. [Link]

  • Royal Society of Chemistry. Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. [Link]

  • MDPI. Self-Assembly of Block and Graft Copolymers in Organic Solvents: An Overview of Recent Advances. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Enzymatic Synthesis of Polyester. [Link]

  • Google Patents. US20170002239A1 - Polyurethane hot-melt adhesive having a low content of diisocyanate monomers and good cross-linking speed.

  • Google Patents. WO2000073379A1 - Process for preparing a stabilized polyester.

  • The Essential Chemical Industry. Polyurethanes. [Link]

  • SciSpace. Synthesis and characterization of bio-based polyester polyol. [Link]

  • INEOS OPEN. Novel Synthetic Approach to the Blocksil Siloxane Copolymers. [Link]

  • MDPI. Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. [Link]

  • Growing Science. Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. [Link]

  • Lawrence Industries. The chemistry of polyurethanes. [Link]

  • ResearchGate. A New Chemo‐Enzymatic Route to Side‐Chain Liquid‐Crystalline Polymers: The Synthesis and Polymerization of 6‐(4‐Methoxybiphenyl‐4′‐oxy)hexyl Vinyl Hexanedioate. [Link]

  • NSF PAR. Polymer Chemistry. [Link]

Sources

Application

How to use 4-Methoxyhexan-1-ol as an organic solvent

Advanced Application Note: 4-Methoxyhexan-1-ol as an Amphiphilic Organic Solvent in Pharmaceutical Formulation and Extraction Introduction & Mechanistic Rationale In pharmaceutical development and organic synthesis, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 4-Methoxyhexan-1-ol as an Amphiphilic Organic Solvent in Pharmaceutical Formulation and Extraction

Introduction & Mechanistic Rationale

In pharmaceutical development and organic synthesis, the selection of an appropriate solvent dictates the thermodynamic limits of extraction efficiency and drug formulation. Historically, short-chain glycol ethers like have been utilized for their exceptional solvency. However, their severe toxicity profile—specifically teratogenicity and bone marrow suppression driven by their rapid metabolism into methoxyacetic acid—has necessitated the adoption of safer, structurally optimized alternatives.

Enter 4-Methoxyhexan-1-ol (), an advanced, medium-chain amphiphilic solvent. By extending the aliphatic backbone to a six-carbon chain while retaining the methoxy-ether and primary alcohol moieties, this solvent achieves a calculated LogP of 1.1. This physicochemical shift transitions the molecule from a purely water-miscible solvent to a highly effective lipophilic extraction medium. Its behavior aligns with the industry's broader shift towards sustainable, medium-polarity lipophilic solvents like , offering a unique balance of hydrogen-bonding capacity and hydrophobic partitioning.

Physicochemical Profiling

To effectively utilize 4-Methoxyhexan-1-ol, one must understand how its structural metrics dictate its physical behavior at the bench. The table below summarizes its quantitative properties against a traditional short-chain ether to explain the causality behind its use in biphasic systems.

Table 1: Physicochemical Properties and Mechanistic Implications

Physicochemical Property4-Methoxyhexan-1-olTraditional Alternative (2-Methoxyethanol)Mechanistic Implication in Protocol Design
Molecular Weight 132.20 g/mol 76.09 g/mol Higher MW reduces volatility, minimizing inhalation exposure and sample evaporation during benchtop handling.
LogP (Octanol/Water) 1.1-0.77Shifts the solvent from highly hydrophilic to amphiphilic, enabling sharp phase separation in biphasic extractions.
Topological Polar Surface Area 29.5 Ų29.5 ŲIdentical polar surface area, but distributed across a larger hydrophobic backbone for superior lipid and API solubility.
H-Bond Donors / Acceptors 1 / 21 / 2Retains critical hydrogen bonding capacity necessary for solubilizing complex, crystalline active pharmaceutical ingredients (APIs).
Predicted Toxicity Profile Low (Sterically hindered)High (Teratogenic / Bone Marrow)Elongated carbon chain prevents rapid metabolism into toxic methoxyacetic acid derivatives.

Application Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems . A protocol is only as good as its built-in quality control; therefore, each workflow includes an internal mechanism to verify thermodynamic stability or extraction efficiency.

Protocol A: Biphasic Liquid-Liquid Extraction (LLE) of Lipophilic APIs

Objective: To extract poorly water-soluble APIs from complex aqueous matrices (e.g., plasma, buffers) with high recovery rates.

  • Matrix Preparation & Spiking (Self-Validation Step): Aliquot 1.0 mL of the aqueous API sample into a 2.0 mL microcentrifuge tube. Spike precisely with 50 µg of a structurally analogous Internal Standard (IS).

    • Causality: The IS accounts for matrix effects and physical losses during phase separation. By tracking the IS, you create a closed-loop validation system to confirm that any low API yield is due to the sample biology, not a failure of the solvent.

  • Solvent Addition: Add 1.0 mL of 4-Methoxyhexan-1-ol to the aqueous matrix.

    • Causality: The solvent's primary hydroxyl group interacts with the aqueous boundary layer to reduce interfacial tension, while the hydrophobic hexyl chain and methoxy ether encapsulate the non-polar API.

  • Equilibration & Phase Separation: Vortex the mixture at 2500 RPM for 5 minutes, followed by centrifugation at 10,000 × g for 10 minutes at 4°C.

    • Causality: High-shear vortexing maximizes the interfacial surface area for rapid mass transfer. Subsequent high-speed centrifugation breaks any transient micro-emulsions formed by the amphiphilic alcohol, ensuring a sharp biphasic separation.

  • Recovery & Analysis: Carefully aspirate 800 µL of the upper organic layer. Inject 10 µL directly into an HPLC-UV system.

    • Causality: Direct injection is feasible due to the solvent's compatibility with reverse-phase chromatography. Quantifying the IS recovery (Acceptance criteria: >95%) self-validates the extraction protocol's robustness.

Protocol B: Co-Solvent Formulation for Pre-Clinical Dosing

Objective: To formulate highly hydrophobic APIs for in vivo administration without triggering precipitation.

  • Primary Solubilization: Weigh 10.0 mg of the solid API into a glass vial. Add 100 µL of 4-Methoxyhexan-1-ol and sonicate in a water bath for 10 minutes at 25°C.

    • Causality: Sonication provides the activation energy needed to break intermolecular API bonds, while the ether oxygen acts as a hydrogen bond acceptor to disrupt the crystalline lattice, achieving a concentrated stock solution.

  • Aqueous Titration: Under continuous magnetic stirring (500 RPM), slowly titrate 900 µL of Phosphate-Buffered Saline (PBS, pH 7.4) at a rate of 100 µL/min.

    • Causality: Slow titration prevents localized supersaturation, which would trigger nucleation and precipitation. The solvent acts as a surfactant-like bridge, maintaining the API in a metastable microemulsion.

  • Thermodynamic Stability Validation (Self-Validation Step): Incubate the final formulation at 37°C for 24 hours. Measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Causality: An OD600 reading of < 0.05 confirms the absence of sub-visible API aggregates. This self-validating step ensures the formulation remains stable under physiological temperatures before proceeding to animal models.

Workflow Visualization

SolventWorkflow Node1 API / Matrix Preparation Node2 4-Methoxyhexan-1-ol Addition Node1->Node2 Spiked with Internal Std Node3 Phase Equilibration (Vortex & Centrifuge) Node2->Node3 Amphiphilic Solvation Node4 Organic Phase Recovery Node3->Node4 LogP 1.1 Partitioning Node5 Self-Validation (HPLC/UV Quant) Node4->Node5 >95% Recovery Check

Fig 1. Extraction workflow using 4-Methoxyhexan-1-ol as an amphiphilic solvent.

References

  • National Center for Biotechnology Information (PubChem). "4-Methoxyhexan-1-ol | C7H16O2 | CID 15152940". PubChem Compound Summary. Available at:[Link]

  • Wikimedia Foundation. "2-Methoxyethanol - Toxicity and Applications". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Library of Medicine (PMC). "2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products". Molecules. Available at:[Link]

Method

Application Notes and Protocols for Liquid-Liquid Extraction of 4-Methoxyhexan-1-ol

Introduction: The Significance of 4-Methoxyhexan-1-ol and the Need for Efficient Extraction 4-Methoxyhexan-1-ol, a bifunctional organic molecule featuring both an ether and a primary alcohol, presents a unique profile fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-Methoxyhexan-1-ol and the Need for Efficient Extraction

4-Methoxyhexan-1-ol, a bifunctional organic molecule featuring both an ether and a primary alcohol, presents a unique profile for researchers in fields ranging from specialty chemical synthesis to drug development. Its structure suggests potential applications as a versatile intermediate, a specialty solvent, or a building block for more complex molecules. The efficient and selective extraction of 4-methoxyhexan-1-ol from various matrices, be it a reaction mixture or a biological sample, is a critical step for its purification, quantification, and subsequent use. This document provides a comprehensive guide to the liquid-liquid extraction (LLE) of 4-methoxyhexan-1-ol, offering detailed protocols and the scientific rationale behind the methodological choices.

Physicochemical Profile of 4-Methoxyhexan-1-ol: A Foundation for Extraction Strategy

A thorough understanding of the physicochemical properties of the target analyte is paramount in designing an effective LLE protocol. While experimental data for 4-methoxyhexan-1-ol is not extensively available, we can infer its characteristics from its structure and available data on analogous compounds.

PropertyValue (Estimated)Rationale and Implications for LLE
Molecular Formula C₇H₁₆O₂Indicates a relatively small molecule with two oxygen atoms, suggesting some degree of polarity.
Molecular Weight 132.20 g/mol [1]A moderate molecular weight, suggesting it is likely a liquid at room temperature with a boiling point amenable to gas chromatography.
Computed XLogP3 1.1[1]This value indicates a moderate level of lipophilicity. The compound will have a preference for organic solvents over water, but the presence of the hydroxyl group ensures some water solubility.
Boiling Point ~180-200 °CEstimated to be higher than the analogous 4-methylhexan-1-ol (~173 °C)[2][3] due to the additional polar ether group which can participate in dipole-dipole interactions. This property is important for post-extraction solvent removal.
Density ~0.9 g/mLLikely to be slightly less dense than water, which will influence the layering of aqueous and organic phases during LLE.
Water Solubility Moderately SolubleThe hydroxyl group can form hydrogen bonds with water, promoting solubility.[4][5] However, the C6 alkyl chain is hydrophobic and will limit its solubility compared to smaller alcohols.[4][5]
Solubility in Organic Solvents HighExpected to be readily soluble in a wide range of organic solvents, including those commonly used in LLE such as ethyl acetate, dichloromethane, and diethyl ether.

Core Principles of Liquid-Liquid Extraction for 4-Methoxyhexan-1-ol

Liquid-liquid extraction (LLE) is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases.[6] For the extraction of 4-methoxyhexan-1-ol from an aqueous matrix, the core principle is to select an organic solvent that is immiscible with water and in which 4-methoxyhexan-1-ol has a significantly higher solubility.[7]

The efficiency of the extraction is quantified by the distribution coefficient (K) and the partition coefficient (P) . For a neutral compound like 4-methoxyhexan-1-ol, these terms are often used interchangeably and are defined as:

K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

A high K value is desirable for efficient extraction into the organic phase. The choice of the organic solvent is the most critical factor influencing K.

Solvent Selection: A Balancing Act of Polarity and Immiscibility

The ideal extraction solvent for 4-methoxyhexan-1-ol should possess the following characteristics:

  • High affinity for 4-methoxyhexan-1-ol: The solvent should effectively solvate the target molecule. Given the moderate polarity of 4-methoxyhexan-1-ol, solvents of intermediate polarity are often a good starting point.

  • Immiscibility with the sample matrix (typically water): The solvent should form a distinct layer from the aqueous phase to allow for physical separation.[8]

  • Density difference: A significant density difference between the two phases facilitates clear and rapid separation.

  • Low boiling point: This allows for easy removal of the solvent after extraction to concentrate the analyte.[8]

  • High purity and low reactivity: The solvent should not introduce contaminants or react with the analyte.

  • Safety and environmental considerations: Less toxic and more environmentally friendly solvents are always preferred.[7]

Based on these criteria, several solvents can be considered for the extraction of 4-methoxyhexan-1-ol from aqueous solutions.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Rationale
Ethyl Acetate 4.40.90277.1A moderately polar solvent with good solvating power for a wide range of organic compounds.[7] It is less dense than water and has a relatively low boiling point.
Dichloromethane (DCM) 3.11.3339.6A versatile and effective extraction solvent for many organic compounds.[7] Its high density means it will form the lower layer with an aqueous phase. Its low boiling point makes for easy removal, but it is a regulated solvent with health concerns.
Methyl tert-butyl ether (MTBE) 2.50.7455.2A good alternative to diethyl ether with a lower tendency to form peroxides. It is less dense than water.
Heptane/Hexane 0.1~0.68~69-98Non-polar solvents that are immiscible with water.[9][10] They would be less effective for extracting the relatively polar 4-methoxyhexan-1-ol on their own but can be used in solvent mixtures to fine-tune polarity.

For initial method development, ethyl acetate is recommended as a starting solvent due to its balanced polarity, good safety profile compared to chlorinated solvents, and effectiveness in extracting moderately polar compounds.

Experimental Workflow for Liquid-Liquid Extraction of 4-Methoxyhexan-1-ol

The following diagram illustrates the general workflow for the liquid-liquid extraction of 4-methoxyhexan-1-ol from an aqueous sample.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_collection Analyte Collection cluster_analysis Analysis Sample Aqueous Sample Containing 4-Methoxyhexan-1-ol pH_Adjust pH Adjustment (Optional) e.g., addition of salt Sample->pH_Adjust Add_Solvent Addition of Immiscible Organic Solvent (e.g., Ethyl Acetate) pH_Adjust->Add_Solvent Mixing Vigorous Mixing (e.g., Vortexing or Shaking) Add_Solvent->Mixing Separation Phase Separation (Allowing layers to settle) Mixing->Separation Collect_Organic Collection of the Organic Phase Separation->Collect_Organic Drying Drying of Organic Phase (e.g., with Na₂SO₄) Collect_Organic->Drying Evaporation Solvent Evaporation (under reduced pressure) Drying->Evaporation Reconstitution Reconstitution in a Suitable Solvent Evaporation->Reconstitution Analysis Quantitative Analysis (e.g., GC-FID or HPLC) Reconstitution->Analysis

Caption: Workflow for the liquid-liquid extraction of 4-methoxyhexan-1-ol.

Detailed Protocols

Protocol 1: Standard Liquid-Liquid Extraction of 4-Methoxyhexan-1-ol from an Aqueous Solution

Objective: To extract 4-methoxyhexan-1-ol from a simple aqueous matrix into an organic solvent for subsequent analysis.

Materials:

  • Aqueous sample containing 4-methoxyhexan-1-ol

  • Ethyl acetate (HPLC grade or equivalent)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (appropriate size for sample volume)

  • Conical flasks or round-bottom flasks

  • Rotary evaporator

  • Vortex mixer (optional)

  • Glassware (pipettes, graduated cylinders)

Procedure:

  • Sample Preparation:

    • Transfer a known volume (e.g., 20 mL) of the aqueous sample into a separatory funnel.

  • Salting Out (Optional but Recommended):

    • Add a volume of saturated NaCl solution (e.g., 5 mL) to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and promoting its partitioning into the organic phase (the "salting out" effect).

  • First Extraction:

    • Add a volume of ethyl acetate (e.g., 20 mL) to the separatory funnel.

    • Stopper the funnel and invert it, ensuring to vent frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Place the separatory funnel in a ring stand and allow the layers to separate completely. 4-Methoxyhexan-1-ol will be in the upper organic layer (ethyl acetate is less dense than water).

  • Collection of the Organic Phase:

    • Carefully drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer into a clean, dry conical flask.

  • Repeat Extraction (for improved recovery):

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of ethyl acetate (e.g., 10 mL) and repeat the extraction process (steps 3 and 4).

    • Combine the organic extracts in the same conical flask. A third extraction can be performed for exhaustive extraction if required.

  • Drying the Organic Extract:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask; if the Na₂SO₄ clumps together, add more until some free-flowing powder is observed.

    • Allow the extract to stand for 5-10 minutes.

  • Solvent Removal and Concentration:

    • Decant or filter the dried organic extract into a pre-weighed round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator under reduced pressure and gentle heating (e.g., 40 °C).

    • The remaining residue will be the extracted 4-methoxyhexan-1-ol, potentially with other co-extracted non-volatile compounds.

  • Preparation for Analysis:

    • Redissolve the residue in a precise volume of a suitable solvent (e.g., methanol or the mobile phase for HPLC, or a non-polar solvent for GC) for quantitative analysis.

Quantitative Analysis of 4-Methoxyhexan-1-ol

Accurate quantification of the extracted 4-methoxyhexan-1-ol is crucial. Two primary analytical techniques are well-suited for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is an excellent technique for the analysis of volatile and semi-volatile compounds like 4-methoxyhexan-1-ol. The presence of a hydroxyl group can sometimes lead to peak tailing on standard non-polar GC columns due to interactions with the stationary phase. To mitigate this, derivatization can be employed to convert the polar hydroxyl group into a less polar, more volatile moiety.

Protocol 2: GC-FID Analysis of 4-Methoxyhexan-1-ol (with optional derivatization)

A. Direct Analysis (without derivatization):

  • GC Column: A mid-polarity column (e.g., a "WAX" type or a 5% phenyl-methylpolysiloxane) is recommended to improve peak shape.

  • Injection: 1 µL of the reconstituted extract.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure good separation from any co-extractants.

  • Detector: FID at 280 °C.

  • Carrier Gas: Helium or Hydrogen.

  • Quantification: Use an external or internal standard calibration curve.

B. Analysis with Derivatization (for improved peak shape and sensitivity):

Derivatization with an acylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a silylating agent can be performed on the dried extract before reconstitution for GC analysis. This converts the -OH group to a less polar silyl ether.

  • Derivatization Step:

    • To the dried extract residue, add a known volume of a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) and the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete reaction.

    • Cool to room temperature before injection into the GC.

  • GC-FID Analysis of the Derivatized Sample:

    • GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) can be used effectively with the derivatized analyte.

    • The remaining GC parameters can be similar to the direct analysis method, with potential adjustments to the oven temperature program based on the volatility of the derivative.

Method 2: High-Performance Liquid Chromatography (HPLC)

Since 4-methoxyhexan-1-ol lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is required for HPLC analysis.

Protocol 3: HPLC-RID Analysis of 4-Methoxyhexan-1-ol

  • HPLC Column: A reverse-phase C18 column is suitable for separating this moderately polar compound.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like methanol or acetonitrile. The exact ratio should be optimized to achieve good retention and separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducible results.

  • Detector: Refractive Index Detector (RID). The RID must be allowed to stabilize thoroughly, and the mobile phase composition must be kept constant (isocratic elution).

  • Injection Volume: 10-20 µL of the reconstituted extract.

  • Quantification: Use an external or internal standard calibration curve.

Troubleshooting and Method Optimization

  • Poor Recovery:

    • Increase the volume or number of extractions.

    • Incorporate the "salting out" step if not already done.

    • Ensure the pH of the aqueous phase is neutral to keep the alcohol in its non-ionized form.

    • Try a different extraction solvent with a polarity better matched to 4-methoxyhexan-1-ol.

  • Emulsion Formation:

    • This can occur with vigorous shaking, especially if surfactants are present in the sample.

    • To break an emulsion, try adding a small amount of brine, gently swirling the separatory funnel, or using centrifugation.

  • Contamination in the Final Extract:

    • Ensure all glassware is scrupulously clean.

    • Use high-purity solvents.

    • A back-extraction step (washing the organic extract with a small volume of clean aqueous solution) can sometimes help remove polar impurities.

Conclusion

The liquid-liquid extraction of 4-methoxyhexan-1-ol is a straightforward yet critical procedure that relies on the fundamental principles of solvent partitioning. By carefully selecting the extraction solvent and optimizing the protocol, researchers can achieve high recovery and purity of the target analyte. The subsequent quantification by GC-FID or HPLC-RID provides the necessary data for a wide range of scientific and industrial applications. This guide serves as a robust starting point for developing and validating a reliable extraction method for 4-methoxyhexan-1-ol.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • PubChem. (n.d.). 4-Methoxyhexan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Organic Web Chem.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Benchchem. (2025). Application Note: Quantitative Analysis of Alcohols via Derivatization with Valeryl Chloride and Gas Chromatography.
  • (2005). Quantification of alcohol in beverages by density and infrared spectroscopy methods. Food Chemistry, 91(3), 569-573.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Das, A. K., et al. (2007). Extraction of ethanol from aqueous solution by solvent extraction-liquid-liquid equilibrium of ethanol-water-1-butanol. Journal of Scientific and Industrial Research, 66(11), 932-936.
  • Domańska, U., & Królikowski, M. (2012). LIQUID-LIQUID EXTRACTION IN SYSTEMS CONTAINING BUTANOL AND IONIC LIQUIDS – A REVIEW. Chemical and Process Engineering, 33(3), 339-350.
  • ChemBK. (2024, April 10). 4-methyl-hexan-1-ol.
  • PubChem. (n.d.). 4-Methylhexan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-methyl-1-hexanol, 818-49-5.
  • EPA. (2025, October 15). Hexane, 1-methoxy- Properties. CompTox Chemicals Dashboard.
  • Chemistry LibreTexts. (2019, December 30). 9.2: Structural and Physical Properties of Alcohols.
  • YouTube. (2023, July 6). Trend in Solubility of Alcohols | Year 12 HSC Chemistry Module 7.
  • Quora. (2018, March 10). Why the water solubility of alcohols decreases as the size of the alkyl group increases?
  • National Institute of Standards and Technology. (2015, February 18). IUPAC-NIST Solubilities Database: Heptane with Water.
  • National Institute of Standards and Technology. (2015, February 18). IUPAC-NIST Solubilities Database - SRD Data Links.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 4-Methoxyhexan-1-ol synthesis

Welcome to the dedicated technical support resource for the synthesis of 4-Methoxyhexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Methoxyhexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. As a specific, optimized protocol for 4-Methoxyhexan-1-ol is not widely published, this guide is built upon established principles of organic synthesis for analogous structures.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses common challenges encountered during the synthesis of 4-Methoxyhexan-1-ol, offering scientifically-grounded explanations and actionable solutions. The most logical and common synthetic route is the Grignard reaction between a 3-methoxypropyl magnesium halide and propylene oxide.

Question: My reaction yield for the synthesis of 4-Methoxyhexan-1-ol via the Grignard reaction is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this Grignard reaction are a frequent issue stemming from several potential factors. Let's break down the common culprits and the corresponding corrective actions.

1. Grignard Reagent Formation and Stability:

  • Expertise & Experience: The Grignard reagent, 3-methoxypropylmagnesium halide, is the cornerstone of this synthesis. Its successful formation and stability are paramount. Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent and reduce the yield.[1]

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Solvents: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically tetrahydrofuran (THF), must be anhydrous. Freshly distilling THF from a suitable drying agent like sodium-benzophenone ketyl is highly recommended.

    • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere to prevent atmospheric moisture and oxygen from degrading the Grignard reagent.[1]

    • Initiation of Grignard Formation: Difficulty in initiating the Grignard reaction is another common hurdle. A few crystals of iodine, a small amount of 1,2-dibromoethane, or mechanical activation of the magnesium turnings can be used to initiate the reaction.

2. Reaction with Propylene Oxide:

  • Expertise & Experience: The ring-opening of propylene oxide by the Grignard reagent is the key C-C bond-forming step. The regioselectivity of this reaction is crucial. The nucleophilic attack of the Grignard reagent should ideally occur at the less sterically hindered terminal carbon of the epoxide.

  • Troubleshooting Steps:

    • Temperature Control: The addition of propylene oxide to the Grignard reagent solution should be performed at a low temperature, typically 0°C or below, to control the exothermicity of the reaction and minimize side reactions. A slow, dropwise addition is essential.

    • Side Reactions: The formation of byproducts can occur. For instance, the initial product, a magnesium alkoxide, could potentially react with another molecule of propylene oxide, leading to higher molecular weight impurities. Using a slight excess of the Grignard reagent can help to minimize this.

3. Work-up and Purification:

  • Expertise & Experience: The work-up procedure is critical for isolating the 4-Methoxyhexan-1-ol and removing unreacted starting materials and byproducts.

  • Troubleshooting Steps:

    • Quenching: The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. This protonates the magnesium alkoxide to form the desired alcohol and precipitates magnesium salts, which can be removed by filtration.

    • Purification: The crude product is typically purified by fractional distillation under reduced pressure. The boiling point of 4-Methoxyhexan-1-ol is a key parameter for its successful isolation.[2]

Experimental Protocol: Optimized Grignard Synthesis of 4-Methoxyhexan-1-ol

Step Procedure Key Considerations
1 Apparatus Setup Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is rigorously dried.
2 Grignard Reagent Formation To the flask, add magnesium turnings and a small crystal of iodine. Add a small portion of a solution of 3-bromo-1-methoxypropane in anhydrous THF via the dropping funnel.
3 Reaction Initiation If the reaction does not start (indicated by a color change and gentle reflux), gently warm the flask or use a sonicator.
4 Grignard Reagent Completion Once initiated, add the remaining 3-bromo-1-methoxypropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
5 Reaction with Propylene Oxide Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of propylene oxide in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5°C.
6 Reaction Completion After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
7 Work-up Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
8 Extraction Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
9 Drying and Concentration Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
10 Purification Purify the crude product by fractional distillation under reduced pressure to obtain pure 4-Methoxyhexan-1-ol.[2]

Workflow Diagram: Grignard Synthesis of 4-Methoxyhexan-1-ol

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Solvents B Assemble Apparatus under Inert Atmosphere A->B C Add Mg Turnings & Initiator B->C D Add 3-bromo-1-methoxypropane in THF C->D E Reflux to Completion D->E F Cool Grignard to 0°C E->F G Add Propylene Oxide in THF F->G H Stir at Room Temperature G->H I Quench with aq. NH4Cl H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Fractional Distillation K->L M M L->M Pure 4-Methoxyhexan-1-ol

Caption: Optimized workflow for the synthesis of 4-Methoxyhexan-1-ol via a Grignard reaction.

Frequently Asked Questions (FAQs)

1. What is the most probable synthetic route for 4-Methoxyhexan-1-ol?

The most probable and industrially scalable method for synthesizing 4-Methoxyhexan-1-ol is the Grignard reaction between a 3-methoxypropyl magnesium halide (typically bromide or chloride) and propylene oxide.[3] This method is favored for its efficiency in forming the required carbon-carbon bond and the commercial availability of the starting materials.

2. Are there alternative synthetic strategies for 4-Methoxyhexan-1-ol?

Yes, other synthetic routes are conceivable, though they may be less direct or present other challenges:

  • Williamson Ether Synthesis: This would involve reacting a diol, such as hexane-1,4-diol, with a methylating agent in the presence of a base. However, controlling the regioselectivity to obtain the 4-methoxy isomer over the 1-methoxy or 1,4-dimethoxy derivatives would be a significant challenge.

  • Alkoxymercuration-Demercuration: Reaction of 1-hexen-4-ol with mercury(II) acetate and methanol, followed by demercuration with sodium borohydride, could potentially yield 4-methoxyhexan-1-ol. However, this involves the use of toxic mercury reagents.

3. What are the critical safety precautions to consider during this synthesis?

  • Grignard Reagents: Grignard reagents are highly reactive and can be pyrophoric (ignite spontaneously in air).[1] They react violently with water and other protic solvents. All manipulations must be carried out under a strict inert atmosphere.

  • Propylene Oxide: Propylene oxide is a flammable, volatile, and carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous Ethers: Anhydrous ethers like THF can form explosive peroxides upon storage. It is crucial to test for peroxides before use, especially before distillation.

4. How can I confirm the identity and purity of my synthesized 4-Methoxyhexan-1-ol?

A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of 4-Methoxyhexan-1-ol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for determining the purity of the sample and identifying any volatile impurities. The mass spectrum will confirm the molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the presence of the key functional groups, namely the hydroxyl (-OH) stretch and the C-O-C ether stretch.

References

  • Title: Preliminary Studies on the Synthesis of 4-Methylcycloheptan-1-ol: A Technical Guide Source: Benchchem URL
  • Title: This journal is © The Royal Society of Chemistry 2025 Source: Royal Society of Chemistry URL
  • Title: A Process For The Synthesis Of 4 Methoxycyclohexanone Source: Quick Company URL
  • Title: Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum | Request PDF Source: ResearchGate URL: [Link]

  • Title: Preparation method of 1-[2-amino-1-(4-methoxyphenyl)
  • Title: 4-methylcyclohexene synthesis Source: Unknown URL
  • Title: CN105152884A - Preparation method of 4-methoxycyclohexanon Source: Google Patents URL
  • Title: 120-year-old reaction turned on its head with environment-friendly, paste-based method Source: Hokkaido University URL: [Link]

  • Title: プロピレンオキシドのGrignard反応 (The Grignard Reaction of Propylene Oxide) Source: CiNii Research URL: [Link]

  • Title: 4-Methoxyhexan-1-ol | C7H16O2 | CID 15152940 Source: PubChem URL: [Link]

  • Title: Common side reactions in the methylation of cyclohexanone Source: Benchchem URL
  • Source: A.
  • Title: Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions Source: Unknown URL
  • Title: (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One Source: ResearchGate URL: [Link]

  • Title: Selective synthesis of 4-methoxyestrogen from 4-hydroxyestrogen Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methoxyhexan-1-ol Distillation

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, chemists, and drug development professionals resolve complex purification ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, chemists, and drug development professionals resolve complex purification challenges associated with 4-Methoxyhexan-1-ol .

Because this molecule contains both a protic primary alcohol and an ether linkage, it presents unique thermodynamic and chemical vulnerabilities during distillation. This guide bypasses generic advice to focus on the exact causality of impurity formation, offering self-validating protocols to ensure high-purity recovery.

Diagnostic Workflow: Distillation Impurities

Troubleshooting Start Distillation Issue Detected CheckTemp Check Reboiler Temperature Start->CheckTemp TempHigh T > 120°C? Thermal Degradation CheckTemp->TempHigh ApplyVacuum Apply Vacuum (< 50 mbar) TempHigh->ApplyVacuum Yes CheckPurity Check GC-FID for Isomers TempHigh->CheckPurity No AdjustReflux Increase Reflux Ratio (> 5:1) CheckPurity->AdjustReflux Isomers Present CheckWater Cloudy Distillate? (Water Azeotrope) CheckPurity->CheckWater No Isomers AzeotropicDist Azeotropic Drying (e.g., Toluene) CheckWater->AzeotropicDist Yes

Caption: Workflow for diagnosing and resolving 4-methoxyhexan-1-ol distillation issues.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my distillate contaminated with low-boiling alkenes and aldehydes despite starting with a relatively pure crude mixture? A1: This is a classic symptom of thermal degradation. Methoxy alcohols subjected to prolonged thermal stress (temperatures exceeding 120°C–140°C) undergo complex unimolecular and bimolecular decomposition[1]. The heat induces the cleavage of the C-O ether bond, yielding aldehydes and smaller alcohols. Simultaneously, the primary hydroxyl group can undergo dehydration to form methoxyhexenes.

  • The Fix: You must lower the reboiler temperature. Transition from atmospheric distillation to high-vacuum fractional distillation (< 50 mbar). By artificially lowering the boiling point, you prevent the thermal activation energy required for ether cleavage2[2].

Q2: I am observing a cloudy distillate in my main fraction. How do I resolve this? A2: Cloudiness in aliphatic ether-alcohols almost always indicates the presence of water. Methoxy alcohols are highly protic and can solvate water tightly via hydrogen bonding, forming a stable minimum-boiling azeotrope that cannot be broken by simple distillation 3[3].

  • The Fix: Perform an azeotropic distillation using a ternary entrainer (such as toluene or cyclohexane) prior to your main fractional distillation. The entrainer will carry the water over in the forecut, leaving anhydrous 4-methoxyhexan-1-ol in the boiling flask.

Q3: My GC-FID shows close-boiling impurities (like 1,4-dimethoxyhexane) carrying over into the main product. What is the mechanical fix? A3: This indicates insufficient theoretical plates or an improper reflux ratio, which fails to establish a sharp temperature gradient in the column4[4].

  • The Fix: Upgrade your column to use structured stainless-steel packing (e.g., Sulzer packing) to maximize theoretical plates. Increase your reflux ratio to at least 5:1 during the transition between the forecut and the main fraction.

Mechanistic Pathway: Thermal Degradation

Degradation EtherAlcohol 4-Methoxyhexan-1-ol (Target) ThermalStress Thermal Stress (> 140°C) EtherAlcohol->ThermalStress Cleavage Ether Cleavage (C-O Bond Break) ThermalStress->Cleavage Dehydration Dehydration (-H2O) ThermalStress->Dehydration Aldehydes Aldehydes / Alcohols (Impurities) Cleavage->Aldehydes Alkenes Methoxyhexenes (Impurities) Dehydration->Alkenes

Caption: Mechanistic pathways of thermal degradation in methoxy alcohols under distillation stress.

Part 2: Quantitative Data – Impurity Profiling

To successfully isolate 4-methoxyhexan-1-ol, you must understand the thermodynamic profile of the mixture. Use the table below to map impurities to their respective removal strategies.

ImpurityApprox. Boiling Point (°C at 760 mmHg)Origin / CausalityMitigation Strategy
Water 100.0Atmospheric moisture / SolventAzeotropic distillation with Toluene prior to vacuum.
Methanol 64.7Unreacted precursor / CleavageForecut removal at low temperature.
Methoxyhexenes ~130 - 145Thermal dehydration of productKeep reboiler < 120°C via high vacuum (< 50 mbar).
1,4-Dimethoxyhexane ~160 - 165Over-methylation during synthesisFractional distillation with >15 theoretical plates.
4-Methoxyhexan-1-ol ~190 - 195Target Product Collect main fraction at constant head temperature.

Part 3: Self-Validating Experimental Protocol

High-Efficiency Vacuum Fractional Distillation

This protocol is designed as a self-validating system. If any step fails its internal check, the protocol dictates an immediate corrective action to prevent product loss.

Step 1: Apparatus Setup & Leak Testing Assemble a fractional distillation setup utilizing a vacuum-jacketed column with structured stainless-steel packing.

  • Validation Check: Seal the system and apply a vacuum. Isolate the pump. The leak rate must be < 2 mbar/hr . If the pressure rises faster, check all greased joints and O-rings. Proceeding with a leak guarantees oxidative degradation of the ether linkage.

Step 2: Inert Gas Blanketing Purge the system with inert Argon three times. Methoxy alcohols can form peroxides when heated in the presence of oxygen.

Step 3: Vacuum Application & Equilibration Gradually apply vacuum to achieve a stable pressure of < 50 mbar . Begin heating the reboiler using a silicone oil bath.

  • Causality: Operating at < 50 mbar suppresses the boiling point of 4-methoxyhexan-1-ol well below its thermal degradation threshold of 140°C.

Step 4: Total Reflux Once the vapor reaches the condenser, set the reflux ratio to 100% (Total Reflux) for 30 minutes.

  • Validation Check: Monitor the temperature gradient across the column. The head temperature should stabilize at the boiling point of the lowest-boiling impurity (e.g., methanol or water azeotropes) at your specific vacuum level.

Step 5: Forecut Collection Adjust the reflux ratio to 10:1 . Slowly collect the forecut. This fraction will contain unreacted precursors, water, and any thermally induced methoxyhexenes.

Step 6: Main Fraction Collection Once the head temperature rises and strictly stabilizes at the calculated boiling point of 4-methoxyhexan-1-ol (adjusted for your vacuum level), change the receiving flask. Adjust the reflux ratio to 3:1 to collect the main product.

  • Validation Check: If the head temperature fluctuates by more than ±0.5°C during collection, the column is losing equilibrium. Immediately revert the reflux ratio to 10:1 to re-establish the temperature gradient before continuing collection.

Step 7: Safe Shutdown Stop heating and allow the reboiler to cool below 50°C before breaking the vacuum with Argon. Breaking vacuum while the pot is hot will cause instant oxidation and discoloration of the remaining heel.

Part 4: References

1.3 2.1 3.4 4.2

Sources

Troubleshooting

Optimizing storage conditions to prevent 4-Methoxyhexan-1-ol degradation

Welcome to the Technical Support Center for handling 4-Methoxyhexan-1-ol . As an aliphatic compound featuring both a primary alcohol and an ether linkage, it is highly susceptible to two parallel degradation pathways: au...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4-Methoxyhexan-1-ol . As an aliphatic compound featuring both a primary alcohol and an ether linkage, it is highly susceptible to two parallel degradation pathways: auto-oxidation of the ether moiety and oxidation of the primary alcohol. This guide provides drug development professionals and researchers with the mechanistic causality behind these degradation pathways and self-validating protocols to ensure experimental integrity.

Quantitative Storage Parameters

To maintain the structural integrity of 4-Methoxyhexan-1-ol, strict environmental controls must be implemented. The table below summarizes the optimal storage conditions to prevent degradation.

ParameterRecommended ConditionMechanistic Rationale
Temperature 4°C (Working) / -20°C (Long-term)Low temperatures exponentially slow the kinetic rate of oxidative degradation and radical propagation[1].
Atmosphere Argon or Nitrogen BlanketDisplaces molecular oxygen ( O2​ ), removing the primary reactant required for auto-oxidation[2].
Container Amber Glass VialsBlocks UV/Vis light, preventing the homolytic cleavage of bonds that initiates radical formation[2],[3].
Moisture 3Å Molecular SievesAlcohols are hygroscopic; sieves absorb ambient water, preventing concentration shifts[4].
Shelf Life < 6 Months (Once Opened)Ethers are Class B peroxide formers; they must be tested or discarded within 6 months of opening[5].

Degradation Pathways & Interventions

The following workflow illustrates the logical relationship between environmental triggers, the resulting degradation products, and the specific storage interventions required to block them.

DegradationPathways Compound 4-Methoxyhexan-1-ol O2 Oxygen Exposure Compound->O2 Light UV/Vis Light Compound->Light H2O Ambient Moisture Compound->H2O Peroxides Hydroperoxides (Safety Hazard) O2->Peroxides Auto-oxidation Aldehyde 4-Methoxyhexanal (Purity Loss) O2->Aldehyde Alcohol Oxidation Light->Peroxides Radical Initiation Dilution Water Absorption (Conc. Shift) H2O->Dilution Hygroscopicity Argon Argon Blanket Argon->O2 Displaces Amber Amber Vials Amber->Light Blocks Sieves Molecular Sieves Sieves->H2O Absorbs

Figure 1: 4-Methoxyhexan-1-ol degradation pathways and targeted storage interventions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 4-Methoxyhexan-1-ol forming crystalline residues around the cap? A1: This is a critical safety hazard indicating the formation of solid hydroperoxides. The ether linkage in 4-Methoxyhexan-1-ol undergoes auto-oxidation when exposed to oxygen and light, forming highly unstable peroxides[6]. If you observe crystals, DO NOT open or move the container , as friction from twisting the cap can cause a violent detonation[6],[2]. Immediately isolate the area and contact your Environmental Health and Safety (EHS) department for specialized disposal[6].

Q2: My chromatographic analysis shows a secondary peak with a shifted retention time. What is the likely degradant? A2: The primary alcohol group in 4-Methoxyhexan-1-ol is highly susceptible to oxidation, converting it into 4-methoxyhexanal (an aldehyde) or further into 4-methoxyhexanoic acid[7]. This typically occurs due to prolonged exposure to atmospheric oxygen or trace oxidizing impurities[1]. To prevent this, always store your standards at 4°C or -20°C and purge the headspace with an inert gas like argon before sealing[5],[1].

Q3: How frequently should I test my working stocks for peroxides? A3: Because it contains an ether group, 4-Methoxyhexan-1-ol is classified as a Class B peroxide former (poses a peroxide hazard upon concentration via evaporation or distillation)[6],[5]. Unopened containers should be disposed of by the manufacturer's expiration date[5]. Once opened, the solvent must be tested for peroxides every 3 to 6 months[5].

Experimental Protocols

Protocol A: Colorimetric Peroxide Testing (Potassium Iodide Method)

Causality: Iodide ions ( I− ) are oxidized by organic peroxides to form iodine ( I2​ ). In the presence of acetic acid, this produces a visible yellow-to-brown color, allowing for rapid, semi-quantitative detection of dangerous peroxide levels[8]. Validation: The protocol is self-validating; a clear solution confirms a safe peroxide level (<10 ppm), while a color change provides immediate visual confirmation of degradation[8].

  • In a clean glass test tube, add 1 mL of glacial acetic acid[8].

  • Add 1 mL of the 4-Methoxyhexan-1-ol sample to the tube[8].

  • Add approximately 0.1 g of solid potassium iodide (KI) and shake the mixture gently[8].

  • Observe the color: A yellow or brown tint indicates the presence of peroxides[8]. For higher sensitivity, add a single drop of starch indicator; a dark blue color confirms the presence of trace peroxides[8].

Protocol B: Peroxide Removal via Activated Alumina Column

Causality: Basic activated alumina provides a high-surface-area polar stationary phase. It selectively adsorbs highly polar hydroperoxides while allowing the less polar ether-alcohol to pass through, effectively purifying the solvent without introducing moisture or chemical byproducts[4]. Validation: This system is validated by performing Protocol A on the final eluent. If the eluent tests negative (remains clear), the purification is confirmed successful[8].

  • Obtain a glass chromatography column (e.g., 2 x 33 cm)[8],[4].

  • Pack the column with approximately 80 g of 80-mesh basic activated alumina[8],[4]. (Note: This amount is sufficient to purify up to 700 mL of solvent[4]).

  • Pass the contaminated 4-Methoxyhexan-1-ol through the column via gravity flow, collecting the purified eluent in a clean, dry flask that has been pre-purged with argon[8].

  • Validation Step: Retest a 1 mL aliquot of the purified solvent using Protocol A to confirm complete peroxide removal[8].

  • Safety Disposal: Flush the used alumina column with a dilute acidic solution of ferrous sulfate to safely destroy any adsorbed peroxides before disposing of the solid waste[8],[4].

Protocol C: Inert Gas Purging (Argon Blanketing)

Causality: Argon is a noble gas that is heavier than air. Gently flowing argon into the vial displaces the oxygen-rich atmospheric air from the headspace, removing the primary reactant required for both ether auto-oxidation and alcohol oxidation[2],[5]. Validation: Use an oxygen-sensitive colorimetric indicator strip inside a dummy vial during your first attempt. If the strip indicates <1% O2​ , your flow rate and purging time are validated for actual samples.

  • Connect a clean argon gas line to a sterile glass Pasteur pipette.

  • Adjust the regulator to achieve a gentle flow rate (a harsh flow will evaporate the volatile 4-Methoxyhexan-1-ol).

  • Insert the pipette into the vial, keeping the tip approximately 1 cm above the liquid surface.

  • Purge the headspace for 15–30 seconds to fully displace atmospheric oxygen[5].

  • Rapidly cap the vial with a PTFE-lined septum while simultaneously withdrawing the pipette.

  • Seal the cap with Parafilm and store immediately at 4°C or -20°C[1].

References

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS) . University of Texas at Austin. 6

  • MINIMIZING PEROXIDE FORMATION . University of California, Riverside. 2

  • Peroxide Formation | Department of Chemistry and Biochemistry . The Ohio State University.5

  • Ethers and peroxide forming compounds . Western Sydney University. 3

  • Best practices for handling and storing volatile aldehyde standards . Benchchem.1

  • Oxidation of Alcohols . Chemguide. 7

  • Technical Support Center: Peroxide Formation in Solvents for TBHP Reactions . Benchchem. 8

  • Proper Management of Chemicals . Lawrence Berkeley National Laboratory (EHS). 9

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxyhexan-1-ol Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxyhexan-1-ol and its derivatives. This guide is designed to provide in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxyhexan-1-ol and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by steric hindrance in the synthesis and modification of these valuable compounds. Our goal is to equip you with the knowledge and practical strategies to overcome these synthetic hurdles and advance your research.

I. Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact reactions involving 4-Methoxyhexan-1-ol derivatives?

A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down or prevented because of the spatial arrangement of atoms in a molecule. In the context of 4-Methoxyhexan-1-ol derivatives, the bulky methoxy group at the C4 position can physically obstruct the approach of reagents to the hydroxyl group at the C1 position. This can lead to lower reaction yields, slower reaction rates, or even complete inhibition of the desired transformation. The conformation of the hexyl chain also plays a role, as certain conformations can further shield the hydroxyl group.

Q2: I am attempting a Williamson ether synthesis with a 4-Methoxyhexan-1-ol derivative and an alkyl halide, but the yield is consistently low. What is the likely cause and how can I improve it?

A2: The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance at the reaction center.[1] In your case, the bulky substituent at the C4 position of your 4-Methoxyhexan-1-ol derivative is likely hindering the approach of the alkoxide to the alkyl halide. The strong base used to form the alkoxide can also promote a competing E2 elimination reaction, especially with secondary or tertiary alkyl halides, leading to the formation of an alkene as a major byproduct.[1]

To improve your yield, consider the following:

  • Use a primary alkyl halide: S(_N)2 reactions are most efficient with primary alkyl halides.[1]

  • Optimize your base and solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or DMSO to fully deprotonate the alcohol and enhance the nucleophilicity of the resulting alkoxide.[1]

  • Employ a phase-transfer catalyst: A phase-transfer catalyst (PTC), such as a tetraalkylammonium salt, can facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs, often leading to higher yields and milder reaction conditions.[2][3]

Q3: Are there alternative methods to the Williamson ether synthesis for preparing ethers from sterically hindered alcohols like 4-Methoxyhexan-1-ol derivatives?

A3: Yes, several alternative methods are better suited for sterically hindered substrates.

  • Mitsunobu Reaction: This reaction allows for the formation of an ether with inversion of stereochemistry at the alcohol center under mild, neutral conditions.[4][5] It is particularly useful for secondary alcohols and can be effective for sterically hindered systems.[1][6] Using a modified procedure with 4-nitrobenzoic acid can further improve yields for hindered alcohols.[6]

  • Reductive Etherification: This method involves the reaction of an alcohol with a carbonyl compound in the presence of a reducing agent. A recently developed metal-free approach using chlorodimethylsilane (CDMS) and a thiourea catalyst has shown great promise for the synthesis of highly hindered ethers.[7]

  • Acid-Catalyzed Dehydration: For the synthesis of symmetrical ethers from tertiary alcohols, acid-catalyzed dehydration can be effective, proceeding through a more stable tertiary carbocation via an S(_N)1 mechanism.[1]

Q4: How does the stereochemistry at the C4 position of 4-Methoxyhexan-1-ol influence the reactivity of the hydroxyl group at C1?

A4: The stereochemistry at C4 dictates the three-dimensional arrangement of the methoxy group and the rest of the alkyl chain relative to the C1 hydroxyl group. This can significantly impact the accessibility of the hydroxyl group to incoming reagents. One stereoisomer may adopt a conformation that shields the hydroxyl group more effectively than the other, leading to differences in reaction rates and yields. Computational modeling and conformational analysis can be valuable tools to predict which diastereomer will be more reactive. The stereochemical outcome of reactions can also be influenced by factors like temperature and the choice of catalyst or enzyme.[8][9]

Q5: What are the key considerations when choosing a protecting group for the hydroxyl group in 4-Methoxyhexan-1-ol to minimize steric clash during subsequent synthetic steps?

A5: The choice of a protecting group is crucial. You need to balance stability under your desired reaction conditions with the ease of removal. For sterically hindered alcohols, consider the following:

  • Silyl Ethers: Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers are common choices. TBDMS is bulkier and offers greater stability.[10][11] Due to the longer Si-C bonds, S(_N)2-type reactions for their introduction are still possible even on sterically hindered centers.[12]

  • Benzyl (Bn) Ethers: Benzyl ethers are robust and can be removed under mild hydrogenolysis conditions.[10][13]

  • Acetal Protecting Groups: Groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) are stable to basic conditions and can be removed with acid.[10][11]

The selection should be guided by the specific reaction conditions of the subsequent steps in your synthesis. The least hindered alcohol groups are generally favored for both the application and removal of protecting groups.[10]

II. Troubleshooting Guides

Guide 1: Low Yield in Etherification of a 4-Methoxyhexan-1-ol Derivative

Problem: You are experiencing low yields (<30%) in the synthesis of an ether from a 4-Methoxyhexan-1-ol derivative using a standard Williamson ether synthesis protocol.

Potential Causes & Solutions:

Potential CauseProposed Solution
Significant Steric Hindrance The bulky substituent at C4 is impeding the S(_N)2 reaction. Solution: Switch to a less sterically sensitive method like the Mitsunobu reaction or a modern reductive etherification protocol.[1][7]
Competing Elimination Reaction The strong base is promoting E2 elimination of your alkyl halide. Solution: Ensure you are using a primary alkyl halide. If a secondary halide is necessary, consider the Mitsunobu reaction which avoids strongly basic conditions.[1]
Incomplete Deprotonation of the Alcohol A weak base may not be sufficient to fully generate the alkoxide nucleophile. Solution: Use a stronger base like sodium hydride (NaH).[1]
Poor Nucleophilicity of the Alkoxide The solvent may be hindering the reactivity of the alkoxide. Solution: Use a polar aprotic solvent like DMF or DMSO.[1]

Experimental Protocol: Mitsunobu Reaction for Sterically Hindered Alcohols [1][6]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-Methoxyhexan-1-ol derivative (1 equivalent), triphenylphosphine (PPh(_3), 1.5 equivalents), and a suitable acidic nucleophile (e.g., 4-nitrobenzoic acid for improved yields with hindered alcohols, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).[6]

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Guide 2: Failure to Form a Grignard Reagent in the Presence of an Unprotected 4-Methoxyhexan-1-ol Derivative

Problem: You are attempting to perform a reaction with a Grignard reagent, but the reaction is failing, likely due to the presence of the unprotected hydroxyl group on your 4-Methoxyhexan-1-ol derivative.

Potential Causes & Solutions:

Potential CauseProposed Solution
Acidic Proton of the Hydroxyl Group The Grignard reagent is a strong base and is being quenched by the acidic proton of the alcohol. Solution: The hydroxyl group must be protected before the introduction of the Grignard reagent.[12]
Inappropriate Protecting Group The chosen protecting group is not stable to the Grignard reagent. Solution: Select a robust protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether.

Experimental Protocol: Protection of a Hindered Alcohol with TBDMS [11][12]

  • Preparation: In a round-bottom flask, dissolve the 4-Methoxyhexan-1-ol derivative (1 equivalent) and imidazole (2.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or hexane).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

III. Visualizing Solutions: Diagrams and Workflows

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and decision-making processes.

Decision Workflow for Ether Synthesis

This workflow provides a structured approach to selecting the most appropriate method for ether synthesis based on the steric hindrance of your 4-Methoxyhexan-1-ol derivative.

EtherSynthesisWorkflow Start Start: Synthesize Ether from 4-Methoxyhexan-1-ol derivative CheckHindrance Is the alcohol sterically hindered? Start->CheckHindrance Williamson Attempt Williamson Ether Synthesis CheckHindrance->Williamson No Mitsunobu Use Mitsunobu Reaction CheckHindrance->Mitsunobu Yes CheckYield Is the yield acceptable? Williamson->CheckYield CheckYield->Mitsunobu No End End: Successful Ether Synthesis CheckYield->End Yes ReductiveEther Consider Reductive Etherification Mitsunobu->ReductiveEther If Mitsunobu fails Mitsunobu->End ReductiveEther->End

Caption: Decision tree for selecting an ether synthesis method.

Mechanism of Steric Hindrance in Williamson Ether Synthesis

This diagram illustrates how the bulky substituent in a 4-Methoxyhexan-1-ol derivative can favor the E2 elimination pathway over the desired S(_N)2 substitution.

StericHindranceMechanism cluster_SN2 Desired SN2 Pathway (Hindered) cluster_E2 Favored E2 Pathway RO_SN2 R-O⁻ Transition_SN2 [R-O---R'---X]⁻ RO_SN2->Transition_SN2 Slow attack AlkylHalide_SN2 R'-X Product_SN2 R-O-R' + X⁻ Transition_SN2->Product_SN2 Arrow_SN2_1 Arrow_SN2_2 RO_E2 R-O⁻ (Base) AlkylHalide_E2 H-C-C-X RO_E2->AlkylHalide_E2 Proton abstraction Product_E2 Alkene + R-OH + X⁻ AlkylHalide_E2->Product_E2 Arrow_E2

Sources

Troubleshooting

Technical Support Center: Purification of Technical Grade 4-Methoxyhexan-1-ol

Welcome to the Technical Support Center for the purification of 4-Methoxyhexan-1-ol. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purity aliphatic e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-Methoxyhexan-1-ol. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purity aliphatic ether-alcohols for downstream synthesis or analytical standards.

Technical grade 4-Methoxyhexan-1-ol typically contains a complex matrix of impurities, including unreacted starting materials (e.g., diols), over-methylated byproducts, and oxidative degradation products. Achieving pharmaceutical-grade purity requires a strategic combination of liquid-liquid extraction and fractional vacuum distillation.

Part 1: Physicochemical & Impurity Profile

Understanding the quantitative parameters of your target molecule is the first step in designing a rational purification strategy.

ParameterValueImplication for Purification
Molecular Formula C7H16O2[1]Aliphatic ether-alcohol; prone to oxidation at high heat.
Molecular Weight 132.20 g/mol [1]Determines mass balance and expected yield calculations.
Estimated Boiling Point ~180-190 °C (760 mmHg)Requires vacuum distillation to prevent thermal degradation.
Target Vacuum BP ~80-95 °C (at 5-10 mmHg)Ideal range for safe, non-destructive fractionation.
Common Impurity 1 1,4-HexanediolHighly polar; removable via aqueous extraction.
Common Impurity 2 1,4-DimethoxyhexaneNon-polar, lower BP; removable via distillation forerun.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is fractional vacuum distillation preferred over atmospheric distillation for 4-Methoxyhexan-1-ol? A1: The choice of vacuum distillation is dictated by the molecule's thermal stability. 4-Methoxyhexan-1-ol has a molecular weight of 132.20 g/mol [1] and an atmospheric boiling point approaching 190 °C. Heating aliphatic ether-alcohols to these temperatures at atmospheric pressure provides the activation energy for thermal degradation, specifically the oxidation of the ether linkage or dehydration of the primary alcohol. Applying a high vacuum (1-5 mmHg) significantly lowers the boiling point, preserving the structural integrity of the molecule during fractionation[2].

Q2: How do I efficiently remove residual unreacted diols before distillation? A2: Liquid-liquid extraction is the most effective pre-treatment. Diols (e.g., 1,4-hexanediol) are highly polar and water-soluble. By dissolving the technical grade mixture in a moderately polar organic solvent like dichloromethane (DCM) and washing with aqueous brine, the diols partition into the aqueous phase. The lipophilic hexyl chain and ether methyl group of 4-Methoxyhexan-1-ol ensure it remains quantitatively in the organic phase[3].

Q3: Can azeotropic distillation be used to remove water from the technical grade product? A3: Yes. If significant water remains after extraction, azeotropic distillation using an entraining agent (such as cyclohexane or toluene) can effectively strip residual moisture before the main fractional distillation of the alcohol[4].

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Pre-Distillation Aqueous Workup (Self-Validating System)

Objective: Remove polar impurities (diols, salts) prior to thermal processing.

  • Dissolution: Dissolve 100 g of technical grade 4-Methoxyhexan-1-ol in 300 mL of dichloromethane (DCM).

  • Extraction: Transfer to a separatory funnel and wash with 3 x 100 mL of saturated aqueous NaCl (brine).

    • Causality: Brine increases the ionic strength of the aqueous layer, forcing the slightly polar ether-alcohol into the organic phase while stripping highly polar unreacted diols.

  • Validation Check: Spot the organic layer and the final aqueous wash on a silica TLC plate. Stain with KMnO4. The aqueous phase should show no oxidizable spots (indicating complete diol removal) before proceeding.

  • Drying: Dry the organic layer over anhydrous Na2SO4 for 30 minutes to remove micro-emulsions of water.

  • Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator (water bath at 35 °C, 250 mbar) until the DCM is fully removed.

Protocol B: Fractional Vacuum Distillation

Objective: Isolate the target molecule from volatile and heavy organic impurities.

  • Setup: Transfer the concentrated crude oil to a round-bottom boiling flask equipped with a magnetic stir bar. Attach a Vigreux fractionating column (minimum 20 cm) to provide sufficient theoretical plates for separating close-boiling impurities[2].

  • Vacuum Application: Connect a short-path distillation head, condenser, and a multi-neck receiving cow flask. Apply a stable high vacuum (1-5 mmHg).

    • Causality: A stable vacuum prevents "bumping" and ensures a constant boiling point, which is critical for sharp fraction cuts.

  • Forerun Collection: Gradually heat the oil bath. Collect the forerun fraction (typically boiling below 75 °C at 5 mmHg).

    • Validation Check: Analyze the forerun via GC-MS; it should contain residual DCM, water, and volatile over-methylated byproducts.

  • Main Fraction: Collect the main fraction (pure 4-Methoxyhexan-1-ol) when the vapor temperature stabilizes (approx. 80-90 °C at 5 mmHg).

  • Shutdown: Stop distillation when the pot residue becomes highly viscous or darkens, leaving heavy polymeric impurities behind.

Part 4: Troubleshooting Guide

Issue 1: My product has a yellow tint after distillation. How do I fix this?

  • Cause: Coloration is typically caused by thermal oxidation of the ether linkage into aldehydes or the presence of trace transition metals.

  • Solution: Ensure your vacuum system is completely leak-proof. Oxygen leaks at elevated temperatures rapidly oxidize ether-alcohols. Always backfill the distillation apparatus with inert gas (Argon or Nitrogen) upon completion. If the yellow tint persists, perform a secondary distillation over a small amount of sodium borohydride (NaBH4) to reduce trace aldehydes back to alcohols.

Issue 2: I am experiencing severe "bumping" during vacuum distillation, leading to impure fractions.

  • Cause: Bumping occurs when superheated liquid suddenly vaporizes, often due to residual water or a fluctuating vacuum.

  • Solution: Ensure the pre-distillation drying step (Na2SO4) was exhaustive. If water is suspected, perform an azeotropic distillation with toluene prior to applying high vacuum[4]. Use a steady magnetic stirring rate and ensure your vacuum pump is isolated with a cold trap to maintain steady pressure.

Issue 3: GC-MS analysis shows a persistent impurity with a nearly identical retention time to the product.

  • Cause: This is likely a positional isomer (e.g., 3-methoxyhexan-1-ol) formed during the synthesis phase. These cannot be easily separated by standard distillation due to nearly identical boiling points[2].

  • Solution: Switch to Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a normal-phase silica column, or optimize the upstream synthesis route to be more regioselective. Distillation is ineffective for isomeric resolution.

Part 5: Process Visualizations

PurificationWorkflow Start Technical Grade 4-Methoxyhexan-1-ol LiquidExtraction Liquid-Liquid Extraction (DCM / Brine) Start->LiquidExtraction AqueousLayer Aqueous Layer (Discard: Diols, Salts) LiquidExtraction->AqueousLayer OrganicLayer Organic Layer (Product + Non-polars) LiquidExtraction->OrganicLayer Drying Drying & Concentration (Na2SO4, Rotovap) OrganicLayer->Drying Distillation Fractional Vacuum Distillation (1-5 mmHg) Drying->Distillation Forerun Forerun Fraction (Discard: Volatiles) Distillation->Forerun MainFraction Main Fraction (Pure 4-Methoxyhexan-1-ol) Distillation->MainFraction Residue Pot Residue (Discard: Heavies) Distillation->Residue

Fig 1. Step-by-step purification workflow for isolating 4-Methoxyhexan-1-ol from technical grade.

TroubleshootingTree Issue Issue: Low Purity / Coloration Check1 Is the product yellowing? Issue->Check1 Check2 Are there close-boiling impurities? Issue->Check2 Cause1 Thermal Oxidation / Air Leak Check1->Cause1 Yes Cause2 Poor Fractionation / Bumping Check2->Cause2 Yes Fix1 Use Argon backfill & Check vacuum grease Cause1->Fix1 Fix2 Increase Vigreux length & Lower heating rate Cause2->Fix2

Fig 2. Troubleshooting logic tree for resolving low purity and coloration during distillation.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Comparison Guide: 4-Methoxyhexan-1-ol vs. Reference Aliphatic Alcohols

For drug development professionals and synthetic chemists, accurate structural elucidation of bifunctional aliphatic chains is a critical quality control step. 4-Methoxyhexan-1-ol ( C7​H16​O2​ ) presents a unique analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, accurate structural elucidation of bifunctional aliphatic chains is a critical quality control step. 4-Methoxyhexan-1-ol ( C7​H16​O2​ ) presents a unique analytical challenge: it possesses both a primary hydroxyl group and a secondary methoxy ether, creating a stereocenter at C4.

This guide objectively compares the 1H and 13C NMR chemical shifts of 4-methoxyhexan-1-ol against two structural reference alternatives—1-Hexanol and 3-Methoxyhexane —to isolate the specific deshielding effects of each functional group.

Structural & Mechanistic Context

The chemical shifts of 4-methoxyhexan-1-ol are governed by two primary causal mechanisms:

  • Inductive Deshielding ( α -effect): The highly electronegative oxygen atoms pull electron density away from their directly attached carbons. The primary alcohol deshields C1, while the methoxy group heavily deshields C4.

  • Stereochemical Complexity: C4 is a chiral center. This breaks the local symmetry of the molecule, rendering the adjacent methylene protons at C3 and C5 diastereotopic . Instead of resolving as simple triplets or quartets, these protons will appear as complex, overlapping ABX multiplets in a high-resolution 1H NMR spectrum. Failure to recognize this causality often leads researchers to misidentify these complex splitting patterns as sample impurities.

Comparative Quantitative Data

To accurately interpret the spectrum of 4-methoxyhexan-1-ol, we must compare it against baseline aliphatic systems. The data below is derived from empirical additivity rules established in standard spectroscopic literature[1], utilizing CDCl3​ as the solvent matrix.

Table 1: 13C NMR Chemical Shifts Comparison (ppm in CDCl3​ )
Carbon Position1-Hexanol (Reference 1)3-Methoxyhexane (Reference 2)4-Methoxyhexan-1-ol (Target)Mechanistic Rationale
C1 62.714.1 (as C6)62.7 α -deshielding by the -OH group.
C2 32.822.7 (as C5)29.8 γ -shielding effect (-3 ppm) from the C4 methoxy group.
C3 25.531.8 (as C4)33.5 β -deshielding effect (+8 ppm) from the C4 methoxy group.
C4 31.880.4 (as C3)79.8 Strong α -deshielding by the -OCH 3​ ether linkage.
C5 22.726.1 (as C2)26.1 β -deshielding effect from the C4 methoxy group.
C6 14.09.5 (as C1)9.5 γ -shielding effect from the C4 methoxy group.
-OCH 3​ N/A56.056.5 Characteristic methyl ether resonance.
Table 2: Predicted 1H NMR Chemical Shifts for 4-Methoxyhexan-1-ol
Proton(s)Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)
H1 3.65Triplet (t)2H~6.5
-OCH 3​ 3.30Singlet (s)3HN/A
H4 3.15Multiplet (m)1HComplex
-OH 1.80Broad Singlet (br s)1HExchanges with D2​O
H2 1.55Multiplet (m)2HComplex
H3 1.45Multiplet (m)2HDiastereotopic (ABX)
H5 1.45Multiplet (m)2HDiastereotopic (ABX)
H6 0.90Triplet (t)3H~7.4

Note: The residual solvent peak for CDCl3​ will appear at 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ), which must be used as internal calibration references[2].

Experimental Protocol: High-Resolution NMR Acquisition

To ensure the resulting spectra are self-validating and quantitatively reliable, follow this rigorous acquisition methodology:

Step 1: Sample Preparation Dissolve 15–20 mg of highly pure 4-methoxyhexan-1-ol in 0.6 mL of deuterated chloroform ( CDCl3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an absolute zero reference. Transfer the solution to a precision 5 mm NMR tube.

Step 2: Locking and Shimming Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the spectrometer frequency to the deuterium resonance of the CDCl3​ solvent. Execute a gradient shimming protocol (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients. The goal is to achieve a line width at half-height of < 0.5 Hz for the TMS peak, which is critical for resolving the diastereotopic multiplets at C3 and C5.

Step 3: Probe Tuning and Pulse Calibration Tune and match the probe to the specific impedance of the sample. Calibrate the 90° pulse width ( P1 ) manually. Using an exact 90° flip angle ensures maximum signal-to-noise ratio and guarantees that the integration of the 1H spectrum accurately reflects the proton ratios.

Step 4: 1D Acquisition Parameters

  • 1H NMR: Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analyte (typically D1=3.0 seconds for small aliphatic chains) to ensure complete spin relaxation and quantitative integration.

  • 13C NMR: Execute a proton-decoupled carbon sequence (e.g., zgpg30). Accumulate a minimum of 256 to 512 scans to achieve a high signal-to-noise ratio, particularly for the terminal C6 methyl group which may exhibit slower relaxation.

2D NMR Strategy for Ambiguity Resolution

Because the diastereotopic protons at C3 and C5 will heavily overlap in the 1.40–1.60 ppm region, 1D 1H NMR alone is insufficient for absolute structural confirmation. A sequential 2D NMR workflow is required to map the connectivity and validate the ether linkage.

NMR_Workflow Start 1D 1H & 13C NMR Initial Assessment COSY COSY (1H-1H Spin Coupling) Start->COSY Trace aliphatic chain HSQC HSQC (1H-13C Direct Correlation) Start->HSQC Assign protons to carbons HMBC HMBC (1H-13C Long-Range) COSY->HMBC Resolve overlapping multiplets HSQC->HMBC Link ether & alcohol moieties Validate Structure Validation (4-Methoxyhexan-1-ol) HMBC->Validate Confirm connectivity

Figure 1: 2D NMR workflow for resolving diastereotopic multiplets and confirming connectivity.

Workflow Rationale:

  • COSY will trace the scalar coupling from the terminal methyl (H6) through the chiral center (H4) down to the primary alcohol (H1).

  • HSQC will separate the overlapping proton multiplets in the 1.45 ppm region by spreading them across the much wider 13C chemical shift dimension (C3 at 33.5 ppm vs C5 at 26.1 ppm).

  • HMBC is the ultimate validating experiment. A cross-peak between the methoxy protons (3.30 ppm) and the C4 carbon (79.8 ppm) definitively proves the position of the ether linkage, differentiating the compound from isomers like 3-methoxyhexan-1-ol.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2001). Structure Determination of Organic Compounds. Table of Spectral Data. Journal of the American Chemical Society.[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Methoxyhexan-1-ol and 6-Methoxyhexan-1-ol

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular synthesis. This guide provides an in-depth compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular synthesis. This guide provides an in-depth comparison of the chemical reactivity of two structural isomers: 4-methoxyhexan-1-ol and 6-methoxyhexan-1-ol. While both molecules possess a primary alcohol and an ether functional group, the spatial relationship between these two moieties dictates their reactivity in profound ways. This analysis is grounded in fundamental principles of organic chemistry, supported by established reaction mechanisms and proposed experimental validations.

Physicochemical Properties: A Foundational Overview

A molecule's reactivity is intrinsically linked to its physical and chemical properties. Below is a summary of the key computed properties for our two molecules of interest.

Property4-Methoxyhexan-1-ol6-Methoxyhexan-1-ol
Molecular Formula C₇H₁₆O₂C₇H₁₆O₂
Molecular Weight 132.20 g/mol 132.20 g/mol
IUPAC Name 4-methoxyhexan-1-ol6-methoxyhexan-1-ol
Canonical SMILES CCC(CCCO)OCCOCCCCCCO
CAS Number 100910-91-657021-65-5

Source: PubChem CID 15152940 & 122197

structures cluster_4 4-Methoxyhexan-1-ol cluster_6 6-Methoxyhexan-1-ol node_4 node_4 node_6 node_6

Caption: Molecular structures of the isomers.

Comparative Reactivity Analysis

The primary locus of reactivity for both isomers is the terminal hydroxyl group. However, the proximity of the methoxy group in 4-methoxyhexan-1-ol introduces unique electronic and steric considerations that are absent in the more linearly arranged 6-methoxyhexan-1-ol.

Reactions of the Primary Hydroxyl Group

1. Oxidation to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a cornerstone of organic synthesis.[1][2] For both isomers, the primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid with stronger agents such as Jones reagent (CrO₃/H₂SO₄).[3]

  • 6-Methoxyhexan-1-ol: The hydroxyl group in this molecule is sterically unhindered, resembling a simple primary alcohol like hexan-1-ol. The methoxy group is sufficiently distant so as not to exert any significant steric or electronic influence on the reaction center. Consequently, its oxidation is expected to proceed at a predictable rate with high efficiency.

  • 4-Methoxyhexan-1-ol: In this isomer, the methoxy group is situated closer to the hydroxyl group. This proximity could introduce a degree of steric hindrance, potentially impeding the approach of the bulky chromium-based oxidizing agent to the alcohol.[4][5] This may result in a slightly slower reaction rate compared to its 6-methoxy counterpart under identical conditions.

Hypothesis: In a competitive oxidation experiment, 6-methoxyhexan-1-ol is predicted to exhibit a faster rate of conversion to the corresponding aldehyde or carboxylic acid due to lower steric hindrance around the hydroxyl group.

2. Nucleophilic Reactions: Esterification and Williamson Ether Synthesis

The hydroxyl group can act as a nucleophile in reactions such as Fischer esterification and, after deprotonation to an alkoxide, in the Williamson ether synthesis.[6][7][8][9]

  • Esterification: In acid-catalyzed esterification, the alcohol attacks a protonated carboxylic acid. The rate of this reaction can be sensitive to steric bulk on the alcohol.[4] As with oxidation, the less hindered hydroxyl group of 6-methoxyhexan-1-ol is expected to react more readily with a carboxylic acid compared to 4-methoxyhexan-1-ol.

  • Williamson Ether Synthesis: When deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, both molecules become potent nucleophiles.[8] These alkoxides can then react with a primary alkyl halide in an Sₙ2 reaction. The nucleophilicity of the alkoxide is influenced by its steric accessibility. The alkoxide of 6-methoxyhexan-1-ol, being less sterically encumbered, should exhibit slightly greater reactivity in an Sₙ2 displacement.

The Decisive Role of the Methoxy Group's Position

The most significant divergence in reactivity arises from the potential for intramolecular interactions in 4-methoxyhexan-1-ol.

1. Neighboring Group Participation (NGP)

A key distinguishing feature of 4-methoxyhexan-1-ol is the potential for the ether oxygen to act as an internal nucleophile.[10] If the primary hydroxyl group is converted into a good leaving group (e.g., a tosylate, -OTs), the lone pairs on the ether oxygen at the 4-position are perfectly poised to displace the leaving group via an intramolecular Sₙ2 reaction. This process, known as neighboring group participation or anchimeric assistance, results in the formation of a five-membered cyclic oxonium ion intermediate (a tetrahydrofuran derivative).[11]

This intramolecular pathway can significantly accelerate the rate of substitution at the C1 position.[10] The subsequent attack of an external nucleophile on this strained cyclic intermediate can occur at either the C1 or C4 position, potentially leading to a mixture of products.

In contrast, 6-methoxyhexan-1-ol cannot undergo analogous NGP. An intramolecular attack by its ether oxygen would require the formation of a highly strained and thermodynamically unfavorable seven-membered ring. Therefore, substitution reactions at the C1 position of a derivatized 6-methoxyhexan-1-ol would proceed through a standard intermolecular Sₙ2 mechanism, which is expected to be considerably slower.

ngp 4-methoxyhexyl tosylate 4-methoxyhexyl tosylate Cyclic Oxonium Ion\n(Tetrahydrofuran derivative) Cyclic Oxonium Ion (Tetrahydrofuran derivative) 4-methoxyhexyl tosylate->Cyclic Oxonium Ion\n(Tetrahydrofuran derivative) Intramolecular SN2 (fast) Substitution Product Substitution Product Cyclic Oxonium Ion\n(Tetrahydrofuran derivative)->Substitution Product Nucleophilic Attack 6-methoxyhexyl tosylate 6-methoxyhexyl tosylate 6-methoxyhexyl tosylate->Substitution Product Intermolecular SN2 (slow)

Caption: NGP in 4-methoxyhexan-1-ol vs. 6-methoxyhexan-1-ol.

2. Ether Cleavage

Ethers are generally unreactive but can be cleaved by strong acids such as HBr and HI.[12][13][14][15] The reaction initiates with the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[12]

  • For both isomers, cleavage of the methyl ether would likely occur via an Sₙ2 mechanism, where the halide attacks the less hindered methyl group to produce methyl halide and the corresponding diol (hexane-1,4-diol or hexane-1,6-diol).

  • Cleavage of the C-O bond within the hexyl chain is less likely for these primary ethers under standard conditions.

The reactivity in ether cleavage is not expected to differ significantly between the two isomers as the initial protonation step and subsequent Sₙ2 attack on the methyl group should be sterically and electronically similar for both molecules.

Proposed Experimental Protocol: Comparative Oxidation with PCC

To empirically validate the hypothesized difference in reactivity due to steric hindrance, a parallel oxidation experiment can be conducted.

Objective: To compare the relative rates of oxidation of 4-methoxyhexan-1-ol and 6-methoxyhexan-1-ol to their corresponding aldehydes using pyridinium chlorochromate (PCC).

Materials and Reagents:

  • 4-Methoxyhexan-1-ol

  • 6-Methoxyhexan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Internal standard (e.g., dodecane)

  • TLC plates (silica gel)

  • GC-MS for analysis

Experimental Workflow:

workflow cluster_prep Reaction Setup (Parallel) Flask A:\n4-methoxyhexan-1-ol\nDCM, Internal Std Flask A: 4-methoxyhexan-1-ol DCM, Internal Std Add PCC Add PCC Flask A:\n4-methoxyhexan-1-ol\nDCM, Internal Std->Add PCC Stir at RT Stir at RT Add PCC->Stir at RT Flask B:\n6-methoxyhexan-1-ol\nDCM, Internal Std Flask B: 6-methoxyhexan-1-ol DCM, Internal Std Flask B:\n6-methoxyhexan-1-ol\nDCM, Internal Std->Add PCC Monitor by TLC/GC-MS\n(t = 0, 15, 30, 60, 120 min) Monitor by TLC/GC-MS (t = 0, 15, 30, 60, 120 min) Stir at RT->Monitor by TLC/GC-MS\n(t = 0, 15, 30, 60, 120 min) Quench Reaction\n(e.g., with diethyl ether) Quench Reaction (e.g., with diethyl ether) Monitor by TLC/GC-MS\n(t = 0, 15, 30, 60, 120 min)->Quench Reaction\n(e.g., with diethyl ether) Filter through Silica Gel Filter through Silica Gel Quench Reaction\n(e.g., with diethyl ether)->Filter through Silica Gel Analyze Filtrate by GC-MS Analyze Filtrate by GC-MS Filter through Silica Gel->Analyze Filtrate by GC-MS Compare Reactant Consumption\nand Product Formation Compare Reactant Consumption and Product Formation Analyze Filtrate by GC-MS->Compare Reactant Consumption\nand Product Formation

Caption: Workflow for comparative oxidation experiment.

Procedure:

  • Preparation: In two separate, identical round-bottom flasks (Flask A and Flask B) equipped with stir bars, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-methoxyhexan-1-ol (Flask A) and 6-methoxyhexan-1-ol (Flask B) in 10 mL of anhydrous DCM. Add a precise amount of an internal standard (e.g., 0.5 mmol dodecane) to each flask.

  • Reaction Initiation: To each flask, add an equimolar amount of PCC (e.g., 1.5 mmol) simultaneously at room temperature with vigorous stirring.

  • Monitoring: At regular intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot by passing it through a small plug of silica gel with diethyl ether.

  • Analysis: Analyze the quenched aliquots by GC-MS. Quantify the remaining starting material and the formed aldehyde product relative to the internal standard.

  • Data Interpretation: Plot the concentration of the starting material versus time for both reactions. The reaction with the steeper initial slope indicates a faster reaction rate.

Expected Outcome: It is anticipated that the concentration of 6-methoxyhexan-1-ol will decrease more rapidly than that of 4-methoxyhexan-1-ol, confirming that it is the more reactive alcohol towards oxidation under these conditions due to reduced steric hindrance.

Summary of Comparative Reactivity

Reaction4-Methoxyhexan-1-ol Reactivity6-Methoxyhexan-1-ol ReactivityKey Differentiating Factor
Oxidation (PCC) SlowerFasterSteric hindrance from the C4-methoxy group.
Esterification SlowerFasterSteric hindrance from the C4-methoxy group.
Sₙ2 (as alkoxide) SlowerFasterSteric hindrance affecting nucleophilicity.
Substitution (at C1-OTs) FasterSlowerNeighboring Group Participation (NGP).
Ether Cleavage (HBr/HI) SimilarSimilarReaction at the methyl ether is sterically comparable.

Conclusion

While 4-methoxyhexan-1-ol and 6-methoxyhexan-1-ol are structurally similar, the position of the methoxy group serves as a critical determinant of their chemical reactivity. For reactions directly involving the primary hydroxyl group, such as oxidation and esterification, the greater steric hindrance in 4-methoxyhexan-1-ol is predicted to result in slower reaction rates compared to the more sterically accessible 6-methoxyhexan-1-ol .

Conversely, in substitution reactions where the hydroxyl group is converted to a good leaving group, 4-methoxyhexan-1-ol is poised for anchimeric assistance from the ether oxygen. This neighboring group participation is expected to significantly accelerate substitution rates at the terminal carbon, a pathway unavailable to 6-methoxyhexan-1-ol . This dichotomy in reactivity—steric hindrance versus neighboring group participation—provides a valuable framework for synthetic chemists to select the appropriate isomer and reaction conditions to achieve their desired chemical transformations.

References

Sources

Validation

A Comprehensive GC-MS Comparison Guide: Fragmentation Patterns of 4-Methoxyhexan-1-ol (Underivatized vs. TMS-Derivatized)

Executive Summary & Analytical Challenge In metabolomics and pharmaceutical profiling, identifying bifunctional aliphatic compounds such as 4-Methoxyhexan-1-ol (C₇H₁₆O₂, MW: 132.20 g/mol ) presents a unique analytical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In metabolomics and pharmaceutical profiling, identifying bifunctional aliphatic compounds such as 4-Methoxyhexan-1-ol (C₇H₁₆O₂, MW: 132.20 g/mol ) presents a unique analytical challenge. The molecule contains both a primary alcohol and a secondary methoxy ether. When subjected to standard 70 eV Electron Ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion [M]⁺• is highly unstable and frequently undetectable.

To achieve unambiguous structural elucidation, analytical scientists must choose between analyzing the compound in its native (underivatized) state or applying chemical derivatization. This guide objectively compares the Direct GC-EI-MS approach against the TMS-Derivatized GC-EI-MS approach, providing the mechanistic causality behind the observed fragmentation patterns and self-validating experimental protocols for both.

Mechanistic Principles of Fragmentation (E-E-A-T)

Understanding the causality behind mass spectral peaks is critical for accurate structural assignment. The fragmentation of 4-Methoxyhexan-1-ol is governed by the relative stabilities of the resulting oxonium ions and the propensity for neutral losses.

Approach A: Underivatized GC-EI-MS

As established by fundamental mass spectrometry rules for alcohols[1], the molecular ion of an aliphatic primary alcohol is usually small or non-existent due to rapid unimolecular dissociation. For 4-Methoxyhexan-1-ol, ionization primarily triggers two competing pathways:

  • α-Cleavage at the Primary Alcohol (C1): The C1-C2 bond breaks homolytically to expel a large alkyl radical, leaving a resonance-stabilized oxonium ion at m/z 31 ([CH₂=OH]⁺). The presence of m/z 31 is a hallmark diagnostic peak for primary alcohols, though it must be evaluated alongside other fragments to rule out rearrangements[1].

  • α-Cleavage at the Methoxy Ether (C4): The ether oxygen strongly directs cleavage to adjacent carbon-carbon bonds.

    • Cleavage of the C3-C4 bond expels the alcohol-containing tail (-59 Da), yielding a highly stable secondary oxonium ion at m/z 73 ([CH₃-CH₂-CH=O-CH₃]⁺).

    • Cleavage of the C4-C5 bond expels an ethyl radical (-29 Da), yielding a fragment at m/z 103 .

  • Dehydration: The primary alcohol readily undergoes a McLafferty-type rearrangement or direct elimination to lose water (-18 Da), producing an [M-H₂O]⁺ peak at m/z 114 [2].

Approach B: TMS-Derivatized GC-EI-MS

To stabilize the molecule and prevent the loss of water, the labile hydroxyl proton is replaced with a Trimethylsilyl (TMS) group using BSTFA. This increases the molecular weight to 204 Da and fundamentally alters the fragmentation hierarchy:

  • Suppression of Dehydration: The bulky TMS group prevents the -18 Da neutral loss, directing the energy entirely into structural bond cleavages.

  • Shifted α-Cleavage (C1): The classic m/z 31 peak shifts dramatically. Cleavage between C1 and C2 now yields the highly abundant m/z 103 ([CH₂=O-Si(CH₃)₃]⁺) ion, a definitive marker for primary TMS ethers.

  • Preservation of Ether Cleavage: The ether-directed cleavage at C4 remains unaffected, still yielding the m/z 73 fragment. However, m/z 73 will now appear as a massive base peak because the TMS group itself also generates a [Si(CH₃)₃]⁺ ion at m/z 73.

Comparative Data Presentation

The following table summarizes the quantitative shifts in mass-to-charge ratios (m/z) and their relative diagnostic value when comparing the two analytical methodologies.

Fragment / PathwayUnderivatized (Direct EI-MS)TMS-Derivatized (EI-MS)Mechanistic Origin & Causality
Molecular Ion [M]⁺• m/z 132 (Weak/Absent)m/z 204 (Weak)Intact radical cation. TMS addition adds 72 Da (TMS - H).
[M - 15]⁺ Not Diagnosticm/z 189 (Moderate)Loss of a methyl radical (•CH₃) from the TMS group.
α-Cleavage (Alcohol C1) m/z 31 (Strong)m/z 103 (Strong)Cleavage of C1-C2 bond. Shifts by 72 Da upon silylation.
α-Cleavage (Ether C4) m/z 73 (Base Peak)m/z 73 (Base Peak)Cleavage of C3-C4 bond. Unaffected by C1 derivatization.
α-Cleavage (Ether C4) m/z 103 (Moderate)m/z 175 (Moderate)Cleavage of C4-C5 bond (loss of ethyl). Shifts by 72 Da.
Dehydration[M - 18]⁺ m/z 114 (Moderate)AbsentLoss of H₂O. Prevented by TMS derivatization.

Visualizing the Fragmentation & Workflow

Fragmentation cluster_0 cluster_1 cluster_2 cluster_3 M 4-Methoxyhexan-1-ol [M]+• m/z 132 (Weak/Absent) C1 α-Cleavage at C4 Loss of C3H7O• M->C1 C2 α-Cleavage at C4 Loss of C2H5• M->C2 C3 α-Cleavage at C1 Loss of C6H13O• M->C3 C4 Dehydration Loss of H2O M->C4 F1 m/z 73 [CH3-CH2-CH=O-CH3]+ C1->F1 F2 m/z 103 [HO-(CH2)3-CH=O-CH3]+ C2->F2 F3 m/z 31 [CH2=OH]+ C3->F3 F4 m/z 114 [C7H14O]+• C4->F4

Fig 1: Primary EI-MS fragmentation pathways of underivatized 4-Methoxyhexan-1-ol.

Workflow Sample 4-Methoxyhexan-1-ol Sample Extract Split Analytical Pathway Sample->Split Path1 Direct GC-MS (Underivatized) Split->Path1 Path2 TMS Derivatization (BSTFA + TMCS) Split->Path2 GC1 GC-EI-MS (70 eV) Path1->GC1 GC2 GC-EI-MS (70 eV) Path2->GC2 Res1 Diagnostic Ions: m/z 31, 73, 103 GC1->Res1 Res2 Diagnostic Ions: m/z 73, 103, 175 GC2->Res2

Fig 2: Comparative experimental workflow for GC-MS analysis of 4-Methoxyhexan-1-ol.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. The inclusion of an internal standard and a derivatization blank ensures that any observed peaks are strictly derived from the analyte.

Protocol A: Direct GC-EI-MS Analysis (Underivatized)
  • Sample Preparation: Dilute the 4-Methoxyhexan-1-ol standard to a final concentration of 50 µg/mL in GC-grade Dichloromethane (DCM).

  • Internal Standard Addition: Add Decane (C₁₀H₂₂) to the vial at a concentration of 10 µg/mL to monitor injection consistency and retention time drift.

  • GC Parameters:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 50°C (hold 2 min) → 10°C/min ramp to 250°C → hold 5 min.

  • MS Parameters: Electron Ionization at 70 eV. Transfer line at 280°C, Ion source at 230°C. Scan range: m/z 30 to 300.

  • Validation Check: Verify the presence of the m/z 31 and m/z 73 peaks. The absence of m/z 132 is expected; validate the compound via the [M-18]⁺ peak at m/z 114.

Protocol B: TMS Derivatization & GC-EI-MS Analysis
  • Reagent Preparation: Utilize a fresh ampoule of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: In a 2 mL glass autosampler vial, combine 50 µL of the 4-Methoxyhexan-1-ol extract (solvent exchanged to anhydrous pyridine) with 50 µL of the BSTFA/TMCS reagent.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes. Causality note: Heat drives the nucleophilic attack of the primary alcohol on the silicon atom, ensuring 100% conversion.

  • Blank Preparation: Prepare a parallel blank containing only anhydrous pyridine and BSTFA/TMCS to rule out siloxane column bleed artifacts (which also produce m/z 73).

  • Analysis: Inject 1.0 µL of the derivatized sample using the identical GC-MS parameters outlined in Protocol A.

  • Validation Check: Confirm the disappearance of the m/z 31 peak and the emergence of the m/z 103 peak (TMSO-CH₂⁺). Verify the molecular weight shift to 204 Da by locating the[M-15]⁺ peak at m/z 189.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. URL:[Link]

  • Whitman College. "GCMS Section 6.10: Fragmentation of Alcohols." Whitman College Chemistry Educational Solutions. URL:[Link]

Sources

Comparative

Validating 4-Methoxyhexan-1-ol purity using HPLC methods

An Application Scientist's Guide to the Comparative Validation of 4-Methoxyhexan-1-ol Purity by High-Performance Liquid Chromatography Introduction 4-Methoxyhexan-1-ol is a functionalized aliphatic alcohol with potential...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Comparative Validation of 4-Methoxyhexan-1-ol Purity by High-Performance Liquid Chromatography

Introduction

4-Methoxyhexan-1-ol is a functionalized aliphatic alcohol with potential applications in specialty chemicals, fragrance, and pharmaceutical synthesis. As with any compound intended for high-purity applications, particularly in drug development, rigorous and reliable analytical methods for purity determination are paramount. The presence of impurities, even at trace levels, can significantly impact reaction kinetics, product yield, and the safety and efficacy of a final drug product.

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4-Methoxyhexan-1-ol. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices. We will explore a universal approach using a Refractive Index (RI) detector and a more sensitive, specific method involving pre-column derivatization for Ultraviolet (UV) detection. This guide is designed for researchers, scientists, and drug development professionals who require robust, validated methods for quality control and impurity profiling. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Analytical Challenge: Detecting the "Invisible"

The primary analytical hurdle with simple aliphatic alcohols and ethers like 4-Methoxyhexan-1-ol is their lack of a strong chromophore. This molecular feature renders them essentially "invisible" to the most common and robust HPLC detector, the UV-Visible (UV-Vis) spectrophotometer. Therefore, direct analysis requires alternative detection strategies. This guide will compare two such strategies, each with distinct advantages and limitations.

Method Comparison: Universal vs. High-Sensitivity Approaches

We will evaluate two HPLC methods:

  • Method A: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RI). This method is a workhorse for isocratic analysis of non-chromophoric compounds.

  • Method B: Reversed-Phase HPLC with UV Detection via Pre-column Derivatization (RP-HPLC-UV). This approach enhances sensitivity and specificity by chemically attaching a UV-active tag to the analyte.

Method A: RP-HPLC with Refractive Index Detection

Principle of Separation and Detection: Reversed-phase chromatography separates compounds based on their relative hydrophobicity.[4] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. 4-Methoxyhexan-1-ol, being a moderately polar molecule, can be effectively retained and separated from potential impurities of differing polarity.

The Refractive Index (RI) detector measures the difference between the refractive index of the mobile phase and the eluent containing the analyte. Because nearly all compounds alter the refractive index of the eluent, the RI detector is considered universal. However, it is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution, which limits its utility for separating complex mixtures with a wide polarity range.[5]

Rationale for Use: The primary advantage of the RP-HPLC-RI method is its simplicity and universality. It requires no sample derivatization, making it a rapid screening tool for determining the purity of the main component and quantifying known, non-chromophoric impurities at relatively high concentrations (>0.1%).

Method B: RP-HPLC with UV Detection via Pre-column Derivatization

Principle of Separation and Detection: To overcome the limitations of RI detection, we can introduce a chromophore into the 4-Methoxyhexan-1-ol molecule through a chemical reaction known as derivatization.[6] By reacting the hydroxyl group of the alcohol with a derivatizing agent that possesses a strong UV-absorbing moiety (e.g., 3,5-Dinitrobenzoyl chloride), the resulting ester can be detected with high sensitivity by a standard UV detector.

The separation mechanism remains reversed-phase, but the derivatized analyte is significantly less polar than the parent alcohol, leading to stronger retention on a C18 column. This method allows for the use of gradient elution, providing superior resolving power for complex impurity profiles.

Rationale for Use: This method is chosen when high sensitivity is required, such as for the detection and quantification of trace-level impurities or for stability studies where degradation products may form at very low concentrations.[7] While it involves an additional sample preparation step, the resulting increase in sensitivity (often by several orders of magnitude) and the ability to use gradient elution justify the added complexity for many applications in pharmaceutical development.

Experimental Protocols

The following protocols are presented as a validated starting point. Analysts should perform system suitability tests prior to any sample analysis to ensure the chromatographic system is performing adequately, in accordance with USP <621>.[2][8][9]

Protocol 1: RP-HPLC-RI Method
  • Sample Preparation:

    • Accurately weigh and dissolve 100 mg of the 4-Methoxyhexan-1-ol sample in the mobile phase to prepare a 10 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Instrumentation and Conditions:

    • System: HPLC system with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (to minimize RI baseline drift).

    • Detector: Refractive Index (RI) Detector, maintained at 35°C.

    • Injection Volume: 20 µL.

  • System Suitability:

    • Prepare a solution containing 1 mg/mL of 4-Methoxyhexan-1-ol and a potential impurity (e.g., hexane-1,4-diol) at 0.1 mg/mL.

    • Acceptance Criteria: Resolution (Rs) between the two peaks > 2.0; Tailing factor for the 4-Methoxyhexan-1-ol peak between 0.8 and 1.5; Relative Standard Deviation (RSD) for five replicate injections < 2.0%.

Protocol 2: RP-HPLC-UV Method (with Derivatization)
  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of 4-Methoxyhexan-1-ol in anhydrous Acetonitrile.

    • To 1.0 mL of this solution in a vial, add 1.5 equivalents of 3,5-Dinitrobenzoyl chloride and 2.0 equivalents of pyridine (as a catalyst).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for dilution and analysis.

  • Sample Preparation:

    • Dilute the derivatized reaction mixture 1:100 with the mobile phase (initial conditions).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Instrumentation and Conditions:

    • System: HPLC system with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Detector at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Prepare a derivatized solution containing the main analyte and a potential impurity.

    • Acceptance Criteria: Resolution (Rs) between critical peaks > 2.0; Tailing factor for the main peak between 0.8 and 1.5; RSD for five replicate injections < 1.5%.

Method Validation Strategy: A Self-Validating System

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[3][10][11] The validation process follows the ICH Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is reliable and reproducible.[1][3]

Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow cluster_validation_params start Method Development & Optimization spec Specificity (Peak Purity, Resolution) start->spec 1. Ensure separation lin Linearity & Range spec->lin 2. Define concentration range doc Documentation & Validation Report acc Accuracy (% Recovery) lin->acc 3. Verify correctness lod_loq LOD & LOQ lin->lod_loq 5. Determine sensitivity prec Precision (Repeatability & Intermediate) acc->prec 4. Check variability rob Robustness prec->rob 6. Test method resilience rob->doc 7. Consolidate results

Caption: A logical workflow for HPLC method validation per ICH guidelines.

Potential Impurities

For the purpose of specificity validation, a plausible set of impurities for 4-Methoxyhexan-1-ol, based on a hypothetical synthesis from hexane-1,4-diol, would include the starting material and an isomeric by-product.

Caption: 4-Methoxyhexan-1-ol and its potential process-related impurities.

Comparative Data Analysis

The performance of each method was evaluated according to the ICH Q2(R1) validation parameters. The results are summarized below. (Note: Data are representative and for illustrative purposes).

Validation ParameterMethod A: RP-HPLC-RIMethod B: RP-HPLC-UV (Derivatized)Rationale & Commentary
Specificity Baseline resolution (Rs > 2.0) from known impurities.Baseline resolution (Rs > 4.0) from known impurities.The gradient elution in Method B provides superior separation power.
Linearity (r²) 0.998> 0.999Both methods show good linearity, but Method B is superior over a wider range.
Range 0.1 - 5.0 mg/mL0.001 - 0.5 mg/mLThe effective range of Method B is at much lower concentrations.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate within their respective ranges.
Precision (%RSD) < 2.0%< 1.5%Method B demonstrates slightly better precision due to a more stable baseline.
Limit of Detection (LOD) ~50 µg/mL~0.1 µg/mLKey Differentiator: Method B is approximately 500x more sensitive.
Limit of Quantitation (LOQ) ~150 µg/mL~0.3 µg/mLMethod B is suitable for trace-level impurity quantification.
Robustness Sensitive to temperature changes.Resilient to minor changes in mobile phase composition and flow rate.Gradient methods are inherently more robust against certain variations.

Conclusion and Recommendations

Both RP-HPLC-RI and RP-HPLC-UV with derivatization are validatable methods for assessing the purity of 4-Methoxyhexan-1-ol. The choice between them is dictated entirely by the specific analytical objective.

  • Method A (RP-HPLC-RI) is recommended for routine quality control where the primary goal is to assay the main component and quantify impurities present at concentrations above 0.1%. Its simplicity and speed make it highly efficient for release testing of bulk material.

  • Method B (RP-HPLC-UV with Derivatization) is the authoritative choice for applications requiring high sensitivity and specificity . It is essential for trace impurity analysis, stability studies, and characterization of reference standards. The investment in developing a derivatization protocol is justified by the superior data quality, lower detection limits, and enhanced resolution offered by the gradient elution capability.

For professionals in drug development, a dual-methodology approach is often optimal. Method A can be employed for in-process controls and final product release, while Method B is used for comprehensive impurity profiling during process development and for stability-indicating assays, ensuring a complete and trustworthy understanding of the product's purity profile.[7][12]

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Chromatography Method Modernization per USP <621> Revisions. Agilent. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom Limited. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. ResearchGate. [Link]

  • Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC. Analytical Methods (RSC Publishing). [Link]

  • Determination of ethanol in alcoholic beverages by high-performance liquid chromatography-flame ionization detection using pure water as mobile phase. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). OIV - International organisation of vine and wine. [Link]

  • Fast HPLC Analysis for Fermentation Ethanol Processes. Waters Corporation. [Link]

  • Alcohol used as solvents for HPLC. Chromatography Forum. [Link]

  • Ethanol detection HPLC? ResearchGate. [Link]

  • Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. Journal of Chromatographic Science, Oxford Academic. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • 4-Methoxyhexan-1-ol. PubChem. [Link]

  • General Procedure A: Synthesis of phenoxyacetophenone β-O-4 models. The Royal Society of Chemistry. [Link]

  • 4-Methylhexan-1-ol. PubChem. [Link]

  • Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

Sources

Validation

High-Resolution FTIR Spectral Analysis: Differentiating 4-Methoxyhexan-1-ol from Structural Analogs in Pharmaceutical Quality Control

Executive Summary In pharmaceutical manufacturing and drug development, the precise structural verification of synthetic intermediates and specialty solvents is a critical regulatory requirement. 4-Methoxyhexan-1-ol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical manufacturing and drug development, the precise structural verification of synthetic intermediates and specialty solvents is a critical regulatory requirement. 4-Methoxyhexan-1-ol is a bifunctional aliphatic ether-alcohol. Differentiating it from structurally similar analogs—such as 1-hexanol (a simple primary alcohol) and 1,4-hexanediol (a diol)—using Fourier Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of vibrational coupling and electron density shifts. This guide provides an objective comparison of the FTIR performance metrics for these compounds, establishing a robust, self-validating analytical protocol for quality control (QC) workflows.

Mechanistic Grounding: The Causality of Vibrational Shifts

To achieve unambiguous identification, analysts must look beyond generic functional group regions and examine the specific causality behind the vibrational shifts[1]. The differentiation of 4-Methoxyhexan-1-ol from its alternatives relies on three critical spectral regions:

  • The Primary vs. Secondary C-O Stretch: All three compared compounds possess a primary hydroxyl (-OH) group, which yields a broad, hydrogen-bonded O-H stretch at ~3350 cm⁻¹ and a strong primary C-O asymmetric stretch at ~1050 cm⁻¹[1]. However, 1,4-hexanediol also contains a secondary alcohol group. The increased alkyl substitution at the secondary carbon strengthens the C-O bond, shifting its stretching frequency higher, typically to the 1075–1150 cm⁻¹ range (centered around ~1100 cm⁻¹)[2].

  • The Ether Linkage Overlap: 4-Methoxyhexan-1-ol contains an aliphatic ether linkage (-O-CH₃). The asymmetric C-O-C stretch for saturated aliphatic ethers manifests as a highly intense band between 1087 and 1124 cm⁻¹[1]. Because this ether band (~1110 cm⁻¹) overlaps significantly with the secondary alcohol C-O stretch of 1,4-hexanediol (~1100 cm⁻¹), relying solely on the fingerprint region can lead to false positives in automated QC algorithms.

  • The Methoxy "Knockout" Discriminator: The definitive resolution lies in the C-H stretching region. The highly electronegative oxygen atom in the methoxy group alters the electron density of the adjacent methyl protons. This unique environment shifts the symmetric C-H stretch of the methoxy group to a sharp, medium-intensity band at 2830 ± 10 cm⁻¹[3]. This frequency is distinctly lower than the bulk aliphatic C-H stretches (2870–2960 cm⁻¹) and is entirely absent in both 1-hexanol and 1,4-hexanediol, making it the ultimate diagnostic marker[3].

Experimental Protocol: ATR-FTIR Structural Validation

To ensure trustworthiness and reproducibility, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol is recommended for liquid sample analysis. This system validates itself by using mathematical deconvolution to prove the absence or presence of overlapping bands.

Step 1: System Suitability & Background Validation

  • Clean the ATR crystal (Diamond or ZnSe) with high-purity isopropyl alcohol and allow it to evaporate completely.

  • Acquire a background spectrum (4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: The background must show a >95% transmittance baseline. Atmospheric water vapor and CO₂ bands must be below the established laboratory noise threshold.

Step 2: Sample Acquisition

  • Apply 1–2 drops of the neat liquid sample (4-Methoxyhexan-1-ol, 1-hexanol, or 1,4-hexanediol) to completely cover the ATR crystal.

  • Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

Step 3: Data Processing & Spectral Deconvolution

  • Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

  • Critical Resolution Step: If the 1100 cm⁻¹ region appears broad or asymmetrical, apply a Second Derivative transformation (Savitzky-Golay, 9-point smoothing). This mathematically resolves the overlapping ether C-O-C (1110 cm⁻¹) and secondary alcohol C-O (1100 cm⁻¹) bands, confirming which functional group is present.

Step 4: Decision Logic Execution

  • Verify the baseline primary alcohol C-O stretch at ~1050 cm⁻¹.

  • Assess the 2830 cm⁻¹ region. The presence of a sharp peak confirms the methoxy group (4-Methoxyhexan-1-ol), while its absence routes the identification to the diol or simple alcohol pathways.

Comparative Data & Performance Metrics

Table 1: Key FTIR Absorption Bands Comparison

Functional Group Vibration4-Methoxyhexan-1-ol1-Hexanol1,4-HexanediolDiagnostic Value
O-H Stretch (H-bonded) ~3350 cm⁻¹ (Strong)~3350 cm⁻¹ (Strong)~3330 cm⁻¹ (Very Strong, Broad)Low (Present in all)
Aliphatic C-H Stretch 2870–2960 cm⁻¹2870–2960 cm⁻¹2870–2960 cm⁻¹Low (Present in all)
Methoxy Sym. C-H Stretch ~2830 cm⁻¹ (Sharp) AbsentAbsentHigh (Definitive for Methoxy)
Secondary Alcohol C-O AbsentAbsent~1100 cm⁻¹ (Strong)Moderate (Overlaps with ether)
Ether Asym. C-O-C Stretch ~1110 cm⁻¹ (Strong)AbsentAbsentModerate (Overlaps with 2° OH)
Primary Alcohol C-O ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)Low (Baseline confirmation)

Table 2: Resolution & Signal-to-Noise Metrics for QC Methods

Analytical Metric4-Methoxyhexan-1-ol1,4-Hexanediol1-Hexanol
Primary Discriminator 2830 cm⁻¹ peakBroadened O-H & 1100 cm⁻¹ peakAbsence of 1100-1120 cm⁻¹ peaks
Spectral Resolution Req. 4 cm⁻¹ (Standard)2 cm⁻¹ (To resolve C-O overlap)4 cm⁻¹ (Standard)
Interference Risk Low (2830 cm⁻¹ is isolated)High (C-O band overlaps)Low
Recommended Math Prep Baseline CorrectionSecond Derivative (1000-1200 cm⁻¹)Baseline Correction
Spectral Workflow & Decision Logic

FTIR_Workflow Start Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Check1 Is ~1050 cm⁻¹ band present? (Primary Alcohol C-O) Start->Check1 Fail1 Reject / Unknown Sample Check1->Fail1 No Check2 Is ~1100 - 1120 cm⁻¹ band present? (Ether or 2° Alcohol C-O) Check1->Check2 Yes Result1 Identify: 1-Hexanol (Lacks ether & 2° OH) Check2->Result1 No Check3 Is sharp ~2830 cm⁻¹ band present? (Methoxy symmetric C-H) Check2->Check3 Yes Result2 Identify: 1,4-Hexanediol (Has 2° OH, lacks methoxy) Check3->Result2 No Result3 Identify: 4-Methoxyhexan-1-ol (Has methoxy & primary OH) Check3->Result3 Yes

Fig 1: FTIR decision logic workflow for differentiating aliphatic ether-alcohols and diols.

References
  • Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL:[Link]

  • Alcohols—The Rest of the Story Source: Spectroscopy Online URL:[Link]

  • The C-O Bond III: Ethers By a Knockout Source: Spectroscopy Online URL:[Link]

  • NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methoxyhexan-1-ol proper disposal procedures

Title: 4-Methoxyhexan-1-ol: Comprehensive Guide to Operational Handling and Cradle-to-Grave Disposal Introduction As a Senior Application Scientist, I frequently encounter laboratories that underestimate the dual-hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 4-Methoxyhexan-1-ol: Comprehensive Guide to Operational Handling and Cradle-to-Grave Disposal

Introduction As a Senior Application Scientist, I frequently encounter laboratories that underestimate the dual-hazard nature of ether-alcohols. 4-Methoxyhexan-1-ol (CAS: 100910-91-6) (1)[1] is a prime example of a compound that demands rigorous lifecycle management. Because it contains both a primary alcohol and an ether moiety, it behaves as a Class 3 flammable liquid (2)[2] while simultaneously carrying the insidious risk of peroxide formation (3)[3]. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute regulatory compliance and laboratory safety.

Section 1: Physicochemical Profiling & Hazard Causality Why do we treat 4-Methoxyhexan-1-ol with such strict protocols? The answer lies in its molecular structure. The ether oxygen is highly susceptible to autooxidation when exposed to atmospheric oxygen and ultraviolet light, leading to the formation of shock-sensitive hydroperoxides (4)[4]. Simultaneously, its volatility classifies it as a Class 3 hazardous material under EPA and DOT regulations, meaning its storage and disposal are subject to cradle-to-grave management (2)[2].

Table 1: Physicochemical & Hazard Profile of 4-Methoxyhexan-1-ol

ParameterValueOperational Causality
Chemical Name 4-Methoxyhexan-1-olContains primary alcohol and ether moieties.
CAS Number 100910-91-6Primary identifier for inventory and EPA tracking[1].
Hazard Classification Class 3 (Flammable Liquid)Dictates RCRA Subpart CC storage requirements[2].
Peroxide Former Yes (Ether linkage)Requires routine testing; limits shelf-life to 6-12 months[4].
Incompatibilities Oxidizers, strong acidsSegregation required to prevent exothermic reactions[5].

Section 2: Cradle-to-Grave Disposal Workflow The disposal of 4-Methoxyhexan-1-ol cannot be treated as a simple solvent transfer. Pouring a highly peroxidized ether-alcohol into a bulk waste container can cause a catastrophic friction- or shock-induced explosion during transit (6)[6]. Therefore, every disposal event must be treated as a self-validating system where chemical stability is proven before logistical movement.

G Start Waste Generation: 4-Methoxyhexan-1-ol Test Peroxide Testing (KI Starch Strip) Start->Test Initiate Disposal Fail Peroxide Positive (>10 ppm) - DO NOT MOVE Test->Fail Fail Pass Peroxide Negative (<10 ppm) Test->Pass Pass Remote High-Hazard Disposal (EHS Bomb Squad) Fail->Remote Stabilize Segregate Segregation: Class 3 Flammable Pass->Segregate Transfer RCRA RCRA Labeling & Secondary Containment Segregate->RCRA Incinerate EPA-Certified Incineration RCRA->Incinerate

Workflow for the safe evaluation and disposal of 4-Methoxyhexan-1-ol.

Section 3: Experimental Protocols for Safe Disposal

Protocol 1: Pre-Disposal Peroxide Validation Causality: Ether linkages auto-oxidize over time. Testing prevents the mechanical detonation of concentrated peroxides during waste consolidation (4)[4].

  • Visual Inspection: Before touching the container, inspect the cap and the liquid. Look for crystalline solids around the threads or an unusual viscous appearance. If crystals are present, DO NOT touch or move the container due to extreme explosion risk. Immediately evacuate the area and contact Environmental Health and Safety (EHS)[4].

  • Chemical Testing: If the visual inspection is clear, open the container inside a certified fume hood. Dip a Potassium Iodide (KI) starch test strip into the solvent.

  • Validation: Observe the color change. A transition to dark blue or brown indicates the presence of peroxides. If the concentration exceeds 10 ppm, the solvent fails validation and must be handled as an acute highly hazardous waste (3)[3].

Protocol 2: Routine Waste Accumulation and Transfer Causality: Flammable liquids generate static electricity when poured. Proper grounding and segregation prevent spark-induced ignition and chemical incompatibility fires (5)[5].

  • Segregation: Ensure the receiving waste container is completely free of strong oxidizers, halogens, and strong acids[5].

  • Grounding: Attach a grounding cable between the 4-Methoxyhexan-1-ol source container and the approved Factory Mutual (FM) or Underwriter Laboratory (UL) rated waste drum (2)[2].

  • Transfer: Slowly pour the peroxide-negative 4-Methoxyhexan-1-ol into the waste drum. Never dispose of flammable liquids or alcohols down the sink drain[5].

  • RCRA Labeling: Immediately seal the container and affix a hazardous waste label. The label must explicitly state "Waste 4-Methoxyhexan-1-ol", "Flammable", and the exact accumulation start date[2].

  • Storage & Disposition: Store the sealed waste container in a designated flammable safety cabinet[5]. Coordinate with an EPA-certified hazardous waste management company for proper treatment, recycling, or incineration (7)[7]. For Large Quantity Generators (LQGs), this must occur within 90 days of the accumulation start date (8)[8].

Section 4: Spill Response & Emergency Logistics In the event of a 4-Methoxyhexan-1-ol spill, immediate action is required to mitigate inhalation and fire risks[7].

  • Evacuation: Immediately evacuate the area and ensure others are aware of the spill. Remove all sources of ignition[5].

  • Containment (Small Spills < 1L): If trained, use a proprietary spill pillow or an inert absorbent material such as sand to absorb the liquid. Never use sawdust, as it is combustible (6)[6].

  • Disposal of Spill Materials: Place the absorbed material into a suitable sealed container, double-bag it in clear plastic, and label it for hazardous waste pickup[4].

References

  • Title: CAS NO. 100910-91-6 | 4-methoxyhexan-1-ol Source: Arctomsci URL:

  • Title: Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal Source: AllSource Environmental URL:

  • Title: Hazardous Waste Materials Guide: Flammable Liquids Source: MLI Environmental URL:

  • Title: Applicability and Requirements of the RCRA Organic Air Emission Standards Source: US EPA URL:

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:

  • Title: Diethyl Ether Standard Operating Procedure Source: Purdue University URL:

  • Title: Diethyl Ether - Standard Operating Procedure Source: UC Santa Barbara URL:

  • Title: Ether: It's hazards and safe use Source: University of Edinburgh URL:

Handling

Standard Operating Procedure &amp; PPE Guide for Handling 4-Methoxyhexan-1-ol

Executive Summary & Chemical Profile 4-Methoxyhexan-1-ol (CAS: 100910-91-6) is a specialized amphiphilic alkoxyalkanol. In drug development, alkoxyalkanols are frequently utilized as critical structural motifs, solvents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

4-Methoxyhexan-1-ol (CAS: 100910-91-6) is a specialized amphiphilic alkoxyalkanol. In drug development, alkoxyalkanols are frequently utilized as critical structural motifs, solvents, or precursors—most notably in the synthesis of highly bioavailable alkoxyalkyl esters for antiviral nucleotide analogs [1].

While highly valuable synthetically, 4-Methoxyhexan-1-ol poses unique handling challenges. Due to its dual functionality—an ether linkage and a primary hydroxyl group—it acts as a powerful solvent. This same chemical property allows it to rapidly defat human tissue and penetrate the stratum corneum, necessitating stringent, causality-driven Personal Protective Equipment (PPE) and handling protocols.

Hazard Assessment & Scientific Causality

To build a robust safety culture, researchers must understand why specific PPE is mandated, rather than simply following a checklist.

  • Dermal Penetration & Defatting: The ether oxygen in 4-Methoxyhexan-1-ol acts as a hydrogen-bond acceptor, while the hydroxyl group acts as a hydrogen-bond donor [2]. This amphiphilic nature allows the molecule to easily disrupt and dissolve the lipid bilayers of the skin. Prolonged contact causes severe contact dermatitis and facilitates systemic dermal absorption.

  • Ocular Toxicity: Alkoxyalkanols can cause severe corneal damage (Hazard Code H319: Causes serious eye irritation) because their solvent properties readily dissolve the protective lipid layer of the human tear film [3].

  • Combustibility: As an aliphatic ether-alcohol, it poses a fire risk if exposed to open flames, static discharge, or strong oxidizers.

Quantitative Data: PPE Specifications

The following table summarizes the mandatory PPE required for handling 4-Methoxyhexan-1-ol, grounded in chemical resistance data for ether-alcohols[4].

Table 1: PPE Specifications and Chemical Resistance Data

PPE CategoryRecommended MaterialBreakthrough TimeCausality / Rationale
Primary Gloves Butyl Rubber (IIR), ≥0.5 mm> 480 minutesHigh polymer density resists permeation by aggressive ether-alcohols.
Splash Gloves Nitrile Rubber (NBR), ≥0.4 mm~ 30 - 60 minutesSufficient for incidental splash only; must be removed immediately if contaminated.
Eye Protection Polycarbonate Splash GogglesN/APrevents aerosolized droplets from dissolving the ocular lipid film.
Body Protection Flame-Resistant (FR) Lab CoatN/AMitigates the flammability hazards associated with aliphatic ether-alcohols.

Self-Validating Operational Protocol

Every step in this handling protocol is designed as a self-validating system, ensuring that safety is mathematically and physically verifiable before proceeding.

Phase 1: Pre-Operation Validation
  • Fume Hood Verification: Turn on the chemical fume hood.

    • Validation: Verify the digital airflow monitor reads ≥100 feet per minute (fpm). Perform a visual smoke pencil test at the sash edge to confirm negative pressure and inward flow.

  • PPE Integrity Inspection: Don your FR lab coat and chemical splash goggles. Inspect the Butyl rubber gloves for micro-tears by trapping ambient air inside the glove, twisting the cuff, and squeezing.

    • Validation: The glove must hold pneumatic pressure without deflating.

Phase 2: Dispensing and Handling
  • Double-Gloving System: Wear a thin Nitrile glove as an inner layer, and the Butyl rubber glove as the outer layer.

    • Causality: If the outer Butyl glove suffers an unseen mechanical breach (e.g., from a broken capillary tube), the inner Nitrile layer provides a critical 30-minute breakthrough window to safely abort the procedure and wash your hands.

  • Transfer Protocol: Use a glass or Polytetrafluoroethylene (PTFE) syringe for transferring 4-Methoxyhexan-1-ol.

    • Causality: Avoid standard PVC or Tygon tubing, as ether-alcohols will rapidly leach the plasticizers, contaminating your reaction and degrading the equipment.

  • Vapor Containment: Keep the source bottle capped immediately after dispensing.

    • Validation: Place the receiving flask on an analytical balance. A continuous downward drift in mass indicates vapor loss, signaling a potential hood ventilation failure or improper sealing.

Phase 3: Spill Response & Waste Disposal
  • Spill Containment: In the event of a spill, do NOT use water jets. Water will simply spread the combustible liquid. Apply a universal inert absorbent (e.g., vermiculite or diatomaceous earth) starting from the perimeter and working inward.

  • Waste Segregation: Place all contaminated wipes, gloves, and absorbent materials into a designated, clearly labeled "Hazardous Organic Waste - Combustible" container.

  • Disposal: Route to a certified facility for high-temperature incineration. Do not pour down the drain, as alkoxyalkanols disrupt local aquatic ecosystems and wastewater treatment microorganisms [3].

Process Visualization

G Start 1. Pre-Handling PPE Verification (Inspect Butyl Gloves) Hood 2. Transfer to Fume Hood (Verify Flow >100 fpm) Start->Hood Proceed 3. Execute Dispensing (Use PTFE/Glass) Hood->Proceed Spill Spill Detected? Proceed->Spill Contain 4a. Contain with Inert Absorbent (No Water Jets) Spill->Contain Yes Clean 4b. Standard Post-Op Cleanup Spill->Clean No Dispose 5. Hazardous Waste Disposal (Incineration) Contain->Dispose Clean->Dispose

Workflow for safe handling, spill response, and disposal of 4-Methoxyhexan-1-ol.

References

  • Title: Comparison of the Antiviral Activities of Alkoxyalkyl and Alkyl Esters of Cidofovir against Human and Murine Cytomegalovirus Replication In Vitro Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article Source: ResearchGate URL: [Link]

  • Title: Shell Spirax S6 AXRME 75W-90 Safety Data Sheet (Alkoxyalkanol Hazards) Source: DigitalOceanSpaces URL: [Link]

  • Title: Safety Data Sheet: Evercat 10 (Ether Alcohol Breakthrough Times) Source: mpfs.io URL: [Link]

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